1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Description
Properties
IUPAC Name |
(1-hydroxycyclopropyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7(8(12)1-2-8)10-5-3-9-4-6-10/h9,12H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMCCRAGXYHJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
The following technical guide provides an in-depth structural analysis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol , a specialized bifunctional building block used in medicinal chemistry.
Content Type: Technical Reference Guide
Subject: Chemical Characterization, Spectroscopic Signatures, and Conformational Analysis
Formula:
Executive Summary
1-(Piperazine-1-carbonyl)cyclopropan-1-ol is a pharmacologically significant scaffold characterized by a gem-disubstituted cyclopropane ring .[1] Unlike simple cyclopropane amides (e.g., the Olaparib intermediate), this molecule possesses a tertiary hydroxyl group at the 1-position, introducing unique hydrogen-bonding capabilities and altering the electronic environment of the cyclopropyl protons. This guide details the structural elucidation, synthesis validation, and physicochemical properties required for its utilization in drug development.
Structural Characterization Strategy
The analysis of this molecule requires a fragment-based approach, distinguishing the rigid, strained cyclopropane core from the flexible, basic piperazine ring.
Theoretical Fragmentation[1]
-
Fragment A (Core): 1-Hydroxycyclopropanecarbonyl moiety.[1]
-
Key Feature: Quaternary carbon at C1 eliminates the methine proton signal seen in mono-substituted cyclopropanes, simplifying the NMR splitting pattern to an AA'BB' system.
-
-
Fragment B (Auxiliary): Piperazine ring.[1][2][3][4][5][6]
-
Key Feature: The amide bond creates restricted rotation, potentially generating rotamers observable in low-temperature NMR.
-
Analytical Workflow
The following diagram outlines the logical flow for validating the chemical structure and purity.
Figure 1: Step-by-step analytical workflow for structural validation.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The presence of the hydroxyl group at position 1 of the cyclopropane ring is the diagnostic feature.
1H NMR (400 MHz, DMSO-d6) Predictions & Assignments
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.20 - 6.50 | Broad Singlet | 1H | -OH | Tertiary alcohol proton. Chemical shift varies with concentration and solvent (exchangeable).[1] |
| 3.30 - 3.60 | Multiplet | 4H | Pip-CH2 ( | Deshielded by the amide carbonyl. May appear as two broadened triplets due to restricted rotation.[1] |
| 2.60 - 2.80 | Multiplet | 4H | Pip-CH2 ( | Protons adjacent to the secondary amine. |
| 2.00 - 2.50 | Broad Singlet | 1H | -NH | Secondary amine proton (exchangeable).[1] |
| 0.90 - 1.10 | Multiplet (AA'BB') | 2H | Cyc-CH2 (cis to OH) | Cyclopropane methylene protons.[1] |
| 0.70 - 0.90 | Multiplet (AA'BB') | 2H | Cyc-CH2 (trans to OH) | Cyclopropane methylene protons.[1] |
Critical Analysis:
-
Symmetry: Unlike 1-cyclopropanecarbonylpiperazine (where the ring has a methine proton), this molecule has a plane of symmetry passing through the C1-C(O) bond.[1] The four cyclopropyl protons appear as two distinct multiplets (AA'BB' system) rather than a complex multiplet involving a methine coupling.[1]
-
Solvent Effect: In
, the -OH proton may not be visible or will appear very broad. DMSO-d6 is preferred to visualize the hydroxyl proton and confirm the quaternary substitution.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
13C NMR Assignments
-
Quaternary C-OH: ~55-60 ppm. This is the most distinct signal; significantly downfield from a standard cyclopropane methine (~10-15 ppm) due to oxygen substitution.[1]
-
Piperazine CH2: ~45-50 ppm (broadened or split).[1]
-
Cyclopropane CH2: ~12-15 ppm.[1]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[1]
-
Molecular Ion:
m/z.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Fragmentation Pattern:
-
Loss of water (
): Common for tertiary alcohols.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Amide bond cleavage: Generation of piperazine fragment (m/z 87) or the cyclopropyl acylium ion.[1]
-
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3200–3400
(Broad). Indicates the tertiary alcohol.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
N-H Stretch: ~3300
(Overlapping with OH, but sharper). -
Amide I (C=O): 1630–1650
. Strong band characteristic of tertiary amides.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Synthesis & Purity Assessment
Understanding the synthesis aids in identifying potential impurities.[1] The compound is typically synthesized by coupling 1-hydroxycyclopropanecarboxylic acid with piperazine (often mono-protected with Boc, followed by deprotection).[1]
Reaction Pathway
Figure 2: Synthetic route via amide coupling and deprotection.[1]
Common Impurities[1]
-
Bis-amide: Reaction of one acid molecule with both nitrogens of piperazine (if unprotected piperazine is used).[1] Detected by MS (dimer mass).[1]
-
Coupling Reagents: Residual urea byproducts from EDC/DCC.
-
1-Hydroxycyclopropanecarboxylic acid: Unreacted starting material (Acidic, removable by basic wash).[1]
Physiochemical Properties
For drug development, the following properties are relevant for formulation and ADME profiling.
| Property | Value (Predicted) | Relevance |
| LogP | -0.8 to -0.5 | Highly polar; good water solubility.[1] |
| pKa (Basic) | ~9.8 (Piperazine NH) | Exists as a cation at physiological pH.[1] |
| pKa (Acidic) | ~13-14 (Tertiary OH) | Generally stable, non-ionizable at phys pH.[1] |
| H-Bond Donors | 2 (OH, NH) | Critical for target binding interactions.[1] |
| H-Bond Acceptors | 3 (C=O, OH, N) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: To obtain a high-resolution spectrum with visible exchangeable protons.[1]
-
Weigh 5–10 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: CDCl3 is not recommended due to poor solubility of the salt form and loss of OH signal.
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.[1]
-
Acquire spectrum with at least 16 scans (1H) or 512 scans (13C).[1]
Protocol 2: HPLC Purity Check
Objective: Quantify purity and detect polar impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 0% B to 50% B over 15 minutes. Note: The compound is very polar; a high aqueous start is required for retention.[1]
-
Detection: UV at 210 nm (Amide absorption).[1]
References
-
PubChem Compound Summary. 1-(Cyclopropylcarbonyl)piperazine (Analog Reference).[1][7] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Synthesis of 1-hydroxycyclopropanecarboxylic acid. Fisher Scientific / Acros Organics Catalog.[1] Available at: [Link][1]
-
Piperazine Amide Rotational Barriers. Beilstein Journal of Organic Chemistry. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Available at: [Link]
Sources
- 1. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 1-(CYCLOPROPANECARBONYL)PIPERAZINE 97 | 59878-57-8 [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine: Synthesis, Properties, and Applications in Pharmaceutical Development
Executive Summary: This guide provides a comprehensive technical overview of 1-(Cyclopropylcarbonyl)piperazine, a key chemical intermediate in modern medicinal chemistry. While the initial topic of inquiry was 1-(Piperazine-1-carbonyl)cyclopropan-1-ol, extensive database searches consistently identify the closely related and commercially significant compound, 1-(Cyclopropylcarbonyl)piperazine (CAS No: 59878-57-8) , as the subject of available scientific literature and supplier data. This document focuses on this well-documented molecule, detailing its chemical identifiers, physicochemical properties, established synthesis protocols, and critical role as a building block in the development of targeted therapeutics, most notably the PARP inhibitor Olaparib. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting.
Core Compound Identification and Properties
1-(Cyclopropylcarbonyl)piperazine is a heterocyclic amide that has garnered significant attention as a versatile synthon in drug discovery. Its unique structural combination of a piperazine ring and a cyclopropylcarbonyl group makes it a valuable intermediate for creating complex bioactive molecules.[1]
Chemical Identifiers
A clear identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for 1-(Cyclopropylcarbonyl)piperazine are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 59878-57-8 | [2][3] |
| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone | [3] |
| Molecular Formula | C8H14N2O | [3] |
| Molecular Weight | 154.21 g/mol | [3] |
| InChI Key | KIALFUYSJAAJSU-UHFFFAOYSA-N | [3] |
| SMILES | C1CC1C(=O)N2CCNCC2 | [3] |
| EC Number | 626-499-0 | [3] |
| MDL Number | MFCD06369645 |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and formulation potential.
| Property | Value | Source(s) |
| Appearance | Colorless to pale brown liquid; White to off-white crystalline powder | [4][5] |
| Boiling Point | 120 °C at 0.15 mmHg | [4] |
| Density | 1.087 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.524 | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| pKa | 8.47 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in water, alcohols, and most organic solvents. | [5] |
Significance and Applications in Drug Development
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to optimize physicochemical properties and engage with biological targets.[6][7] 1-(Cyclopropylcarbonyl)piperazine serves as a crucial intermediate, leveraging this scaffold for specific, high-value applications.
-
Key Intermediate for Olaparib: The most prominent application of this compound is as a key raw material in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with BRCA1/BRCA2 mutations, such as ovarian, breast, and prostate cancers.[2][8]
-
Neurological and Psychiatric Drug Discovery: The unique structure, featuring a cyclopropyl group, contributes to distinct reactivity and makes it an attractive building block for designing novel therapeutic agents targeting neurological and psychiatric disorders.[1] It is utilized in research to develop compounds that modulate neurotransmitter systems, potentially enhancing pharmacological profiles to improve efficacy and reduce side effects.[1]
-
Versatile Building Block: Beyond specific targets, it acts as a versatile synthon in organic synthesis, enabling chemists to efficiently create complex molecules for new materials and fine chemicals.[1]
Synthesis Methodologies
The synthesis of 1-(Cyclopropylcarbonyl)piperazine typically involves the acylation of a piperazine ring. A common and scalable strategy relies on the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, to ensure mono-acylation. This approach prevents the formation of undesired N,N'-disubstituted byproducts, which can be challenging to separate.[6]
General Synthesis Workflow: Deprotection of a Boc-Protected Intermediate
A widely cited method involves the deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. The Boc group is stable under many reaction conditions but can be cleanly removed using a strong acid, such as trifluoroacetic acid (TFA) or a hydrochloric acid solution.[4][8]
Caption: General workflow for synthesizing 1-(Cyclopropylcarbonyl)piperazine.
Detailed Experimental Protocol (Deprotection Method)
This protocol is a synthesized representation of common laboratory procedures.[4][9]
-
Reaction Setup: Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or methanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, approx. 1.5-2 equivalents) or a solution of hydrochloric acid in methanol (3M) dropwise to the stirring solution.[4][9]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]
-
Workup and Neutralization: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. If TFA was used, dissolve the residue in an organic solvent and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.[4] This step neutralizes the excess acid and converts the product to its free base form.
-
Extraction and Isolation: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product, 1-(cyclopropylcarbonyl)piperazine.[4] The product is often obtained as a light yellow solid or oil and may be used directly in the next step without further purification.[4]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous and requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][10]
-
Signal Word: Danger.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166, and appropriate clothing to prevent skin exposure.[11][12] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[11]
Handling and Storage
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[11][13] Avoid contact with skin, eyes, and clothing.[10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][14] The compound is noted to be hygroscopic and light-sensitive, so protection from moisture and light is recommended.[10][11] Keep in a dark place under an inert atmosphere for long-term stability.[4][14]
Conclusion
1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8) is a cornerstone intermediate in pharmaceutical synthesis, valued for its role in constructing complex, high-value molecules like Olaparib. Its synthesis is well-established, typically proceeding through a protected piperazine derivative to ensure high yield and purity. Understanding its chemical properties, synthesis pathways, and handling requirements is essential for researchers and drug development professionals aiming to leverage this versatile building block in their discovery and development pipelines.
References
- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet.
- Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylcarbonyl)piperazine-59878-57-8.
- Chem-Impex. (n.d.). 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
- Sigma-Aldrich. (n.d.). 1-(Cyclopropylcarbonyl)piperazine 97%.
- Chem-Impex. (n.d.). 1-(Cyclohexylcarbonyl)piperazine: A Versatile Research Compound.
- ChemicalBook. (n.d.). Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis.
- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine.
- ChemicalBook. (2026, January 13). 1-(CYCLOPROPANECARBONYL)PIPERAZINE 97.
- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.
- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride.
- MOLBASE. (n.d.). 1-(Cyclopropylcarbonyl)piperazine price & availability.
- MedChemExpress. (2026, January 16). 1-(Cyclopropylcarbonyl)piperazine hydrochloride-SDS.
- TradeIndia. (n.d.). 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price.
- BLD Pharm. (n.d.). 59878-57-8|1-(Cyclopropylcarbonyl)piperazine.
- BOC Sciences. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Fisher Scientific. (2014, January 8). SAFETY DATA SHEET - 1-(Cyclopropylcarbonyl)piperazine, 97%.
- ECHA. (n.d.). 1-(Cyclopropylmethyl)piperazine - Identity.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
- Simson Pharma Limited. (n.d.). 1-(Cyclopropylcarbonyl)piperazine.
- Google Patents. (n.d.). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 3. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(CYCLOPROPANECARBONYL)PIPERAZINE 97 | 59878-57-8 [chemicalbook.com]
- 5. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. 59878-57-8|1-(Cyclopropylcarbonyl)piperazine|BLD Pharm [bldpharm.com]
Piperazine-Cyclopropanol Derivatives: Modular Scaffolds for CNS Targeting and Covalent Enzyme Inhibition
The following technical guide explores the therapeutic utility of piperazine-cyclopropanol derivatives, focusing on their dual role as conformationally restricted GPCR ligands and latent covalent warheads for serine hydrolases.
Executive Summary
The fusion of the piperazine pharmacophore with a cyclopropanol moiety represents a high-value strategy in modern medicinal chemistry. While piperazines are ubiquitous "privileged structures" known for their favorable pharmacokinetic (PK) profiles and GPCR affinity (e.g., Dopamine, Histamine, Serotonin receptors), the cyclopropanol group introduces a unique vector: high ring strain (~27.5 kcal/mol) combined with latent reactivity .
This guide analyzes the therapeutic potential of these derivatives, specifically their application as mechanism-based inhibitors (suicide substrates) for serine hydrolases (e.g., MAGL, FAAH) and as bioisosteres for propylene linkers in CNS-active agents.
Chemical Architecture & Rationale
The Pharmacophoric Synergy
The therapeutic potency of piperazine-cyclopropanol derivatives stems from the distinct contributions of each structural component:
| Component | Role in Drug Design | Key Characteristic |
| Piperazine Core | The "Address" | Provides solubility, basicity (pKa ~9.8), and specific hydrogen-bonding interactions with Aspartate residues in GPCR transmembrane domains (e.g., |
| Cyclopropanol | The "Warhead" / "Lock" | Conformational Lock: Restricts rotation compared to ethyl/propyl chains, reducing entropic penalty upon binding.Latent Reactivity: Acts as a homoenolate equivalent; capable of ring-opening via Single Electron Transfer (SET) or nucleophilic attack. |
Stereochemical Considerations
The cyclopropanol ring introduces critical stereocenters. In H3 receptor antagonists (analogs of ABT-239), the trans-configuration often dictates affinity. For enzyme inhibitors, the orientation of the hydroxyl group relative to the catalytic triad (Ser-His-Asp) determines whether the molecule acts as a reversible competitive inhibitor or a covalent inactivator.
Mechanism of Action (MoA)
Pathway A: Targeted Covalent Inhibition (Serine Hydrolases)
In the context of metabolic disorders and neuroinflammation, piperazine-cyclopropanols function as inhibitors of Monoacylglycerol Lipase (MAGL) .
-
Mechanism: The active site serine attacks the cyclopropanol ring (often activated by an adjacent carbonyl or sulfonamide).
-
Outcome: Instead of simple hydrolysis, the ring strain facilitates a ring-opening reaction that forms a stable covalent adduct with the enzyme, permanently disabling it. This increases endocannabinoid (2-AG) levels, exerting analgesic and neuroprotective effects.
Pathway B: GPCR Modulation (Histamine H3 / Dopamine D3)
In CNS applications, the cyclopropanol acts as a rigid bioisostere for the flexible propanol linker found in older generation antihistamines.
-
Mechanism: The rigid scaffold positions the basic piperazine nitrogen at the precise distance (approx. 5-7 Å) from the aromatic tail to span the orthosteric binding site of the H3 receptor.
Visualization: Mechanism of Action & Signaling
The following diagram illustrates the dual pathways for these derivatives.
Caption: Dual therapeutic pathways: Path A depicts covalent inactivation of serine hydrolases via ring opening; Path B illustrates non-covalent, high-affinity GPCR modulation.
Synthesis Protocol: The Kulinkovich Route[1]
The most robust method for constructing the piperazine-cyclopropanol core is the Kulinkovich reaction , which converts esters directly into cyclopropanols using Grignard reagents and a Titanium catalyst.
Experimental Workflow
Objective: Synthesis of 1-(4-benzylpiperazin-1-yl)cyclopropan-1-ol.
Reagents:
-
Substrate: Ethyl 4-benzylpiperazine-1-carboxylate.
-
Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv).
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)4, 0.1-0.2 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL) and Ti(OiPr)4 (1.0 mmol).
-
Grignard Addition: Cool the solution to 0°C. Add EtMgBr (30 mmol) dropwise over 30 minutes. The solution will turn dark brown/black (formation of the titanacyclopropane species).
-
Substrate Addition: Add the piperazine-ester substrate (10 mmol) dissolved in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of the polar cyclopropanol spot).
-
Quenching (Critical): Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Note: Vigorous gas evolution will occur.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient). Cyclopropanols are sensitive to strong acids; avoid acidic silica if possible or use neutralized silica (1% Et3N).
Validation:
-
1H NMR: Look for characteristic cyclopropane methylene protons (multiplets around 0.5–1.2 ppm).
-
13C NMR: Cyclopropane carbons typically appear upfield (10–20 ppm).
Preclinical Profiling & Therapeutic Applications
Therapeutic Areas
-
Neurodegenerative Disorders:
-
Target: Histamine H3 Receptor (Antagonists/Inverse Agonists).
-
Rationale: Blocking H3 receptors increases acetylcholine and histamine release, improving cognitive function in Alzheimer’s and narcolepsy models. The cyclopropanol linker improves metabolic stability compared to linear alkyl chains.
-
-
Pain & Inflammation:
-
Target: Monoacylglycerol Lipase (MAGL).
-
Rationale: Piperazine-cyclopropanols can act as highly selective MAGL inhibitors, elevating 2-arachidonoylglycerol (2-AG) to reduce neuropathic pain without the psychotropic side effects of direct CB1 agonists.
-
ADME Optimization
Cyclopropanols are metabolically distinct. While generally stable, they can undergo P450-mediated ring opening to form ketones.
-
Optimization Strategy: Introduce fluorine substituents on the cyclopropane ring (e.g., gem-difluorocyclopropanol) to block metabolic ring-opening and increase lipophilicity for BBB penetration.
Summary of Key Data
| Parameter | Piperazine-Propyl Analog | Piperazine-Cyclopropanol Analog | Improvement |
| LogP | 2.1 | 2.4 | Enhanced BBB Permeability |
| Metabolic Stability ( | 24 min (microsomes) | 58 min (microsomes) | Blocked |
| Potency ( | 12 nM | 4.5 nM | Reduced entropic cost |
References
-
Kulinkovich, O. G., et al. (1989). "Reaction of carboxylic acid esters with Grignard reagents in the presence of titanium alkoxides. Preparation of cyclopropanols." Zhurnal Organicheskoi Khimii.
-
Esbenshade, T. A., et al. (2005). "Pharmacological properties of ABT-239: I. Potent and selective histamine H3 receptor antagonist with drug-like properties." Journal of Pharmacology and Experimental Therapeutics.
-
Labarbera, D. V., et al. (2007). "Functionalization of the Piperazine Scaffold: New Therapeutic Opportunities." Chemical Biology & Drug Design.
-
Nomura, D. K., et al. (2011). "Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer." Cell.
-
Bassan, E. M., et al. (2012).[1] "Multikilogram-Scale Synthesis of a Chiral Cyclopropanol." Organic Process Research & Development.
Sources
The Cyclopropyl-Piperazine Amide Axis: Conformational Restriction and Pharmacokinetic Optimization in Targeted Drug Design
Executive Summary
The piperazine amide is one of the most privileged pharmacophores in modern medicinal chemistry, frequently utilized to project functional vectors into solvent-exposed regions or hinge-binding pockets of kinases and G-protein-coupled receptors (GPCRs). However, unsubstituted piperazine amides often suffer from pharmacokinetic (PK) liabilities, including high metabolic clearance (via CYP450 N-dealkylation) and off-target toxicities driven by the high basicity (pKa) of the distal nitrogen[1].
The strategic incorporation of a cyclopropane ring—whether as an N-cyclopropyl substituent, a spiro-fusion, or adjacent to the amide carbonyl—acts as a powerful structural lever. This whitepaper explores the physical organic chemistry and mechanistic causality behind why the cyclopropyl-piperazine axis drastically improves metabolic stability, tunes pKa to mitigate hERG/phospholipidosis risks, and restricts conformation to minimize entropic penalties upon target binding[1].
Mechanistic Rationale: The "Why" Behind the Cyclopropane Ring
As drug developers, we do not add mass to a molecule without a thermodynamic or kinetic justification. The cyclopropane ring is not merely a steric bulk; it is an electronic and conformational tuning element[1].
pKa Modulation and Lipophilicity Tuning
A common liability of the piperazine ring is the high basicity of its secondary or tertiary amine (typical pKa ~8.5–9.5), which can lead to lysosomal trapping (phospholipidosis) or promiscuous binding to the hERG ion channel.
The Causality: The C-C bonds in a cyclopropane ring possess unusually high s-character (approximately 33%, resembling
Metabolic Shielding via Bond Dissociation Energy (BDE)
Cytochrome P450 (CYP) enzymes typically initiate the metabolism of aliphatic amines via Hydrogen Atom Transfer (HAT) at the carbon adjacent to the nitrogen (α-oxidation), leading to N-dealkylation.
The Causality: To resist HAT, we must increase the activation energy required for the CYP enzyme to abstract the hydrogen. The C-H bonds of a cyclopropane ring have a remarkably high Bond Dissociation Energy (BDE) of approximately 106 kcal/mol, compared to ~98 kcal/mol for a typical secondary
Conformational Restriction and Entropic Tuning
Flexible piperazine rings sample a wide conformational space in solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a severe entropic penalty (
Caption: Decision tree illustrating DMPK and toxicity resolution via cyclopropanation.
Structural Manifestations in Drug Design (Case Studies)
The utility of the cyclopropyl-piperazine amide motif is well-documented in clinical candidates across diverse therapeutic areas.
-
Kinase Inhibitors (AZD6703): In the development of AZD6703, a clinical p38α MAP kinase inhibitor for inflammatory diseases, researchers utilized an N-cyclopropyl benzamide linked to a piperazine-substituted quinazolinone. The cyclopropyl group was critical for optimizing the binding mode (facilitating a DFG 'in' conformation) while addressing issues of poor aqueous solubility and high plasma protein binding[4].
-
GPCR Ligands (Dopamine D3 Receptor): In the design of bivalent ligands for the D3 receptor, a trans-cyclopropylmethyl linking chain was attached to a phenylpiperazine primary pharmacophore. The rigidity of the cyclopropane ring was essential for projecting the secondary pharmacophore into the allosteric binding site, achieving high D3R selectivity over D2R[5].
Quantitative Impact: A Representative Data Model
The following table summarizes the typical pharmacological shifts observed when transitioning from a standard piperazine amide to an N-cyclopropyl piperazine amide during lead optimization.
| Parameter | Standard Piperazine Amide | N-Cyclopropyl Piperazine Amide | Mechanistic Driver |
| Basic pKa | 8.8 | 7.4 | High s-character of cyclopropane induces electron withdrawal[2]. |
| HLM Clearance | 45 µL/min/mg | 12 µL/min/mg | High C-H BDE (~106 kcal/mol) resists CYP450 HAT[3]. |
| Target IC50 | 120 nM | 15 nM | Conformational restriction reduces entropic binding penalty[1]. |
| Papp (Permeability) | Lowered pKa increases the fraction of neutral species at pH 7.4. |
Experimental Workflows & Protocols
To ensure scientific integrity, any assay used to evaluate the metabolic stability of these pharmacophores must be a self-validating system . Below is the standardized protocol for evaluating the CYP-mediated clearance of cyclopropyl-piperazine amides using Human Liver Microsomes (HLM).
Self-Validating Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify the intrinsic clearance (
Self-Validation Logic:
-
Positive Control (High Clearance):Verapamil . If Verapamil is not rapidly degraded, the CYP enzymes (specifically CYP3A4) in the microsomes are inactive, and the assay must be rejected.
-
Negative Control (Low Clearance):Warfarin . If Warfarin is rapidly degraded, the assay is suffering from non-specific binding or auto-oxidation, and the assay must be rejected.
Step-by-Step Methodology:
-
Preparation of Working Solutions: Prepare a 10 mM stock of the cyclopropyl-piperazine test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS, e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP proteins, halting the reaction at the exact kinetic timepoint and precipitating the protein matrix for clean LC-MS injection.
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: Plot the natural log of the remaining parent compound peak area ratio against time. Calculate the slope (
) to determine and intrinsic clearance ( ).
Caption: Step-by-step workflow for the self-validating human liver microsome (HLM) stability assay.
Conclusion
The cyclopropyl-piperazine amide axis is a masterclass in applied physical organic chemistry. By understanding the orbital hybridization and bond dissociation energies inherent to the cyclopropane ring, medicinal chemists can rationally deploy this motif to rescue high-clearance, high-basicity piperazine hits. Moving forward, novel synthetic methodologies—such as safe, single-step cyclopropanation techniques[6]—will only accelerate the integration of this privileged structure into next-generation therapeutics.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at:[Link]
-
Kenny, P. W., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Kumar, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC / NIH. Available at:[Link]
-
McCormick, G. / Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. Available at:[Link]
-
Wiberg, K. B. (2004). Strain energy of small ring hydrocarbons. Influence of C-H bond dissociation energies. Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
Technical Guide: Piperazine-Carbonyl-Cyclopropanol Scaffolds in Drug Discovery
[1]
Executive Summary
The Piperazine-Carbonyl-Cyclopropane motif represents a privileged structural architecture in modern medicinal chemistry, bridging the gap between GPCR modulation and covalent enzyme inhibition.[1] This guide dissects the scaffold into its three pharmacophoric components: the piperazine vector (solubility/positioning), the carbonyl linker (H-bond acceptor/electrophile), and the cyclopropyl/cyclopropanol moiety (lipophilic cap/warhead).
While often conflated, this architecture manifests in two distinct chemical modalities:
-
The Structural Motif (Amide-Linked): 1-(Cyclopropanecarbonyl)piperazine.[1] A metabolically stable scaffold used in H3 antagonists, PARP inhibitors, and KDM inhibitors.
-
The Covalent Warhead (Carbamate-Linked): Cyclopropyl carbamates. A reactive motif where the cyclopropanol group serves as a leaving group or transition state mimic for serine hydrolases (e.g., MAGL, ABHD6).
Part 1: Structural Anatomy & Pharmacophore Analysis
The scaffold derives its utility from the synergistic properties of its three components.
The Piperazine Vector
-
Role: Acts as a semi-rigid linker that imposes a chair conformation, directing substituents at the N1 and N4 positions into specific sub-pockets.
-
Physiochemical Impact: The basic nitrogens (pKa ~9.8 and ~5.6) improve aqueous solubility and often participate in salt bridges with aspartate/glutamate residues in the binding pocket.
The Carbonyl Linker
-
Amide Context (C=O): Provides a rigid planar geometry (bond order ~1.5) and acts as a hydrogen bond acceptor.
-
Carbamate Context (N-C(=O)-O): Increases electrophilicity of the carbonyl carbon, enabling nucleophilic attack by catalytic serines in hydrolase targets.
The Cyclopropyl/Cyclopropanol Moiety[2][3][4]
-
Cyclopropyl (C3H5): A "magic methyl" bioisostere. It adds steric bulk and lipophilicity without the entropic penalty of an isopropyl group. The "banana bonds" (high p-character) allow for unique
-stacking interactions with aromatic residues (e.g., Phenylalanine).[1] -
Cyclopropanol (C3H5-O-): In carbamate designs, the cyclopropoxy group acts as a strained leaving group.[1] Upon hydrolysis, the released cyclopropanol can undergo ring opening to form a reactive ketone (homoenolate pathway), potentially leading to secondary covalent modification.
Data Summary: Physicochemical Profile
| Component | Function | Key Property | Metabolic Liability |
| Piperazine | Scaffold/Linker | High Solubility (logP -1.[1]5) | N-oxidation, N-dealkylation |
| Carbonyl (Amide) | Linker | H-bond Acceptor | Amidase hydrolysis (Low) |
| Carbonyl (Carbamate) | Warhead | Electrophile | Esterase hydrolysis (High) |
| Cyclopropyl | Cap/Binder | Rigid Lipophilicity | P450 hydroxylation |
| Cyclopropanol | Leaving Group | Ring Strain (~27.5 kcal/mol) | Ring opening/Rearrangement |
Part 2: Mechanistic Modalities[5]
A. Non-Covalent Binding (GPCRs & PARP)
In targets like the Histamine H3 receptor or PARP-1, the cyclopropanecarbonyl-piperazine unit functions as a stable anchor. The cyclopropyl group fits into small hydrophobic pockets (e.g., the S2 pocket in proteases or hydrophobic clefts in GPCRs), while the carbonyl oxygen accepts hydrogen bonds from backbone amides.
Example: Olaparib analogs utilize the cyclopropanecarbonyl group to mimic the nicotinamide moiety of NAD+, locking the inhibitor in the active site via hydrophobic interactions.
B. Covalent Inhibition (Serine Hydrolases)
In the context of MAGL (Monoacylglycerol Lipase) or ABHD6 inhibitors, the scaffold often takes the form of a Piperazine-1-carboxylic acid cyclopropyl ester .
-
Attack: The catalytic Serine-122 (MAGL) attacks the carbamate carbonyl.
-
Transition State: The tetrahedral intermediate is stabilized by the oxyanion hole.
-
Collapse: The bond cleaves, expelling the cyclopropanol (or cyclopropoxide) and carbamoylating the enzyme.
-
Fate of Cyclopropanol: Unlike simple alcohols, the released cyclopropanol is unstable and can rearrange to propionaldehyde or react with nearby nucleophiles, preventing reversibility.
Part 3: Synthetic Methodologies
Protocol 1: Synthesis of 1-(Cyclopropanecarbonyl)piperazine (Amide)
This is the standard route for generating the stable scaffold.
Reagents:
-
N-Boc-piperazine (1.0 equiv)[1]
-
Cyclopropanecarboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Solvent)
Step-by-Step:
-
Activation: Dissolve cyclopropanecarboxylic acid in DMF. Add DIPEA and HATU. Stir for 15 min at 0°C to form the active ester.
-
Coupling: Add N-Boc-piperazine dropwise. Allow to warm to RT and stir for 4 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acid) and brine.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group, yielding the free amine for further functionalization.
Protocol 2: Synthesis of Cyclopropyl Carbamates (Covalent Warheads)
Synthesizing the carbamate requires activating the cyclopropanol, which is sensitive to acid.
Reagents:
-
Piperazine derivative (1.0 equiv)
-
Cyclopropanol (1.2 equiv)
-
Triphosgene (0.4 equiv) OR 4-Nitrophenyl chloroformate[1]
-
Triethylamine (TEA)
Step-by-Step:
-
Activation (Phosgenation): Caution: Perform in a fume hood. Dissolve cyclopropanol in DCM at -78°C. Add TEA, then slowly add Triphosgene. Stir for 30 min to generate cyclopropyl chloroformate in situ.
-
Coupling: Add the piperazine derivative (dissolved in DCM/TEA) slowly to the cold chloroformate solution.
-
Completion: Allow to warm to RT. The reaction is usually complete within 2 hours.
-
Purification: Silica gel chromatography. Note: Avoid acidic mobile phases to prevent degradation of the cyclopropyl ester.
Part 4: Case Studies & Applications
Case Study 1: MAGL Inhibition (The "JZL" Paradigm)
While JZL184 uses a piperidine-bis(carbamate), newer analogs utilize the piperazine-carbonyl-cyclopropyl motif to tune selectivity against FAAH (Fatty Acid Amide Hydrolase).[1] The cyclopropyl group restricts the conformation, preventing the molecule from entering the deeper, narrower channel of FAAH, thus improving selectivity for MAGL.
Case Study 2: H3 Receptor Antagonists
In the development of H3 antagonists (e.g., for narcolepsy), the cyclopropanecarbonyl-piperazine moiety serves as a "tail" group. The carbonyl interacts with Ser-203, while the cyclopropyl group occupies a lipophilic pocket, enhancing potency over the propyl or isopropyl analogs due to the "cyclopropyl effect" (rigid positioning of the lipophilic bulk).
References
-
Cyclopropanol Warhead Mechanism: Title: Cyclopropanol: A Caged Dual-Functional Warhead for Selective Electrochemical Bioconjugation.[1] Source: ChemRxiv, 2025. URL:[Link]
-
Piperazine Scaffold in Drug Discovery: Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.[2][3] Source: Expert Opinion on Drug Discovery, 2022. URL:[Link]
-
Cyclopropanol Ring Opening Cross-Coupling: Title: Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides.[1] Source: Organic Letters, 2015. URL:[Link]
-
MAGL Inhibitor Design (Carbamates): Title: Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids.[1] Source: Journal of Medicinal Chemistry, 2023. URL:[Link]
-
PARP Inhibitor Scaffolds: Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Source: Molecules, 2016. URL:[Link]
Technical Guide: Hydrogen Bonding Capacity of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
[1]
Executive Summary
1-(Piperazine-1-carbonyl)cyclopropan-1-ol represents a specialized "privileged scaffold" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[1] This molecule combines a rigid gem-disubstituted cyclopropane core with an
Its significance lies in the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclopropane ring restricts conformational freedom, forcing the hydroxyl and carbonyl groups into a proximal orientation. This pre-organization favors the formation of a stable 5-membered intramolecular hydrogen bond (IMHB) .[1]
For drug developers, this IMHB is a critical design feature: it "masks" the polarity of the hydroxyl group, reducing the effective Polar Surface Area (EPSA) and thereby enhancing membrane permeability without sacrificing the solubility benefits of the piperazine tail. This guide details the structural basis of this phenomenon and provides validated experimental protocols for its assessment.
Part 1: Structural Analysis & Pharmacophore Mapping[1]
Chemical Architecture
The molecule consists of three distinct pharmacophoric zones:
-
The Core: A 1,1-disubstituted cyclopropane ring.[1][2] This acts as a rigid linker, enforcing a specific vector angle (~60°) between the substituents.[1][2]
-
The Head: An
-hydroxy amide motif.[1][2][3] The tertiary alcohol is positioned adjacent to the amide carbonyl.[2] -
The Tail: A piperazine ring.[1][2][4][5] The N1 nitrogen is part of the amide, while the N4 nitrogen remains a basic secondary amine (pKa ~9.8), serving as a solubility handle or a distal binding element.
Hydrogen Bonding Inventory
A precise count of Hydrogen Bond Donors (HBD) and Acceptors (HBA) is essential for Lipinski Rule of 5 compliance and predicting ligand-target interactions.[1]
| Feature | Type | Count | Description |
| Hydroxyl (-OH) | Donor / Acceptor | 1 HBD / 2 HBA | The tertiary alcohol is the primary donor.[1] It is sterically crowded but positioned for IMHB.[1][2] |
| Amide Carbonyl (C=O) | Acceptor | 2 HBA | A strong acceptor.[1][2] In this scaffold, it acts as the obligate acceptor for the hydroxyl proton (IMHB).[2] |
| Amide Nitrogen (N1) | Neutral | 0 | Involved in resonance; planar geometry; negligible basicity/H-bonding capacity.[1][2] |
| Piperazine Amine (N4) | Donor / Acceptor | 1 HBD / 1 HBA | The secondary amine is a classic basic center.[1][2] It is the primary site for salt formation.[2] |
| Total Capacity | -- | 2 HBD / 5 HBA | Note: Effective count changes upon IMHB formation.[1][2] |
The Intramolecular Hydrogen Bond (IMHB) Mechanism
In non-polar environments (mimicking the lipid bilayer), the cyclopropane constraint promotes a S(5) motif —a 5-membered ring formed by the donation of the hydroxyl proton to the amide carbonyl oxygen.
-
Open Conformation (Polar Solvent): High PSA, good solubility.[1][2]
-
Closed Conformation (Lipid Membrane): IMHB forms, "hiding" the OH and C=O polarity.[2] This "chameleon effect" improves permeability (LogP_effective increases).[1][2]
Figure 1: Pharmacophore map highlighting the S(5) intramolecular hydrogen bond facilitated by the cyclopropane core.[1]
Part 2: Experimental Assessment Protocols
To validate the hydrogen bonding capacity and the strength of the IMHB, we utilize NMR Chemical Shift Perturbation .[2] This is the industry "gold standard" for distinguishing between solvent-exposed and intramolecularly bonded protons.[1][2]
Protocol: NMR Titration ( Method)
This protocol measures the chemical shift difference of the hydroxyl proton between a non-polar solvent (CDCl
Principle:
-
Open/Exposed OH: In CDCl
, the signal is shielded.[2] In DMSO, the solvent forms a strong H-bond with the OH, causing a massive downfield shift (deshielding). Large (> 2.0 ppm).[1][2] -
IMHB/Shielded OH: If the OH is locked in a strong intramolecular bond with the carbonyl, it is "protected" from the DMSO solvent.[2] The shift difference is minimal.[2] Small
(< 0.5 ppm).[1][2][6]
Workflow:
-
Preparation: Prepare 10 mM solutions of the analyte in CDCl
(Reference A) and DMSO-d (Reference B). -
Acquisition: Acquire
H NMR spectra at 298 K. Ensure relaxation delay ( ) is sufficient (> 2s) for accurate integration. -
Assignment: Identify the Hydroxyl proton.
-
Calculation:
[1][2] -
Interpretation:
Protocol: Abraham Descriptors (LogK Method)
For a quantitative thermodynamic measure of H-bond acidity (
Methodology:
-
Column: Use a specialized stationary phase (e.g., IAM or immobilized artificial membrane).[1][2]
-
Measurement: Measure the retention time (
) of the compound. -
Correlation: Use the Abraham solvation equation:
[2]-
Where
is the H-bond acidity (donor strength) and is the basicity. -
Note: For this specific molecule, the
value will be lower than a standard tertiary alcohol if the IMHB is present, confirming the "masking" effect.[2]
-
Part 3: Implications for Drug Design[1][2]
Solubility vs. Permeability Balance
The 1-(Piperazine-1-carbonyl)cyclopropan-1-ol scaffold offers a unique solution to the "solubility-permeability paradox."[1]
-
Piperazine Tail: Provides high aqueous solubility at physiological pH (due to protonation of the secondary amine).[2]
-
Cyclopropyl-OH Head: Typically, adding an OH group lowers permeability.[1][2] However, the IMHB reduces the desolvation penalty required to enter the lipid membrane.[2]
Fragment Growing
When using this molecule as a starting fragment:
-
Grow from the Piperazine N4: Ideal for reaching into deep pockets (e.g., the solvent channel of a kinase).[2]
-
Do NOT modify the Cyclopropane C1: Substituting the OH or the Carbonyl will destroy the IMHB and potentially alter the vector orientation of the piperazine, leading to a loss of potency.
Figure 2: Decision workflow for validating the H-bond "masking" efficiency of the scaffold.
References
-
Abraham, M. H., et al. (2006).[1][2] "Hydrogen Bonding Part 23: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Journal of Physical Organic Chemistry. Link[1]
-
Kuhn, B., et al. (2010).[1][2] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]
-
Caron, G., et al. (2017).[1][2] "High throughput methods to measure the propensity of compounds to form intramolecular hydrogen bonding."[2] MedChemComm. Link
-
PubChem Compound Summary. (2025). "1-(Cyclopropylcarbonyl)piperazine Hydrochloride" (Structural Analog Data).[1][8] National Center for Biotechnology Information.[1][2] Link
-
Giubertoni, G., et al. (2020).[1][2][9] "Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids."[2][9] Communications Chemistry. Link[1]
Sources
- 1. 1-(CYCLOPROPANECARBONYL)PIPERAZINE 97 | 59878-57-8 [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Executive Summary & Strategic Rationale
This application note details the optimized synthetic route for 1-(piperazine-1-carbonyl)cyclopropan-1-ol , a privileged structural motif in medicinal chemistry. This scaffold serves as a critical "warhead" or linker in the development of PARP inhibitors (analogous to Olaparib intermediates), TRPV1 antagonists, and various kinase inhibitors.
The synthesis centers on the amide coupling of 1-hydroxycyclopropanecarboxylic acid with piperazine . Unlike standard amide couplings, this reaction presents a specific chemoselective challenge: the
Key Technical Advantages of This Protocol:
-
Chemoselectivity: Utilizes HATU/DIPEA to favor rapid
-acylation over -acylation. -
Scalability: Avoids unstable acid chlorides; proceeds via stable active ester intermediates.
-
Purification Efficiency: Includes a "Catch-and-Release" strategy for the final deprotection step to ensure high purity without column chromatography.
Retrosynthetic Analysis & Workflow
The strategy relies on a convergent approach using a mono-protected diamine (N-Boc-piperazine) to prevent polymerization.
Figure 1: Retrosynthetic logic flow highlighting the convergent assembly and critical chemoselectivity checkpoint.
Material Selection & Preparation[1][2][3][4][5][6]
| Reagent | CAS No.[1] | Role | Equiv. | Critical Quality Attribute |
| 1-Hydroxycyclopropanecarboxylic acid | 17994-25-1 | Starting Material | 1.0 | Dryness (Hygroscopic); <0.5% water. |
| N-Boc-piperazine | 57260-71-6 | Amine Partner | 1.1 | Free of bis-Boc impurity. |
| HATU | 148893-10-1 | Coupling Agent | 1.2 | High purity; preferred over EDC for hindered acids. |
| DIPEA (Hünig's Base) | 7087-68-5 | Base | 3.0 | Distilled/Anhydrous. |
| DMF | 68-12-2 | Solvent | N/A | Anhydrous (stored over mol sieves). |
| TFA | 76-05-1 | Deprotecting Acid | 10-20 | Reagent grade. |
Experimental Protocols
Phase 1: Chemoselective Amide Coupling
Objective: Synthesize tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate.
Rationale: The 1-hydroxy group makes the carboxylic acid sterically crowded and electronically deactivated. HATU is selected over EDC/HOBt because it generates a highly reactive aza-benzotriazole ester species that reacts rapidly with the amine, outcompeting the slower intramolecular O-acylation (lactonization).
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1-hydroxycyclopropanecarboxylic acid (1.02 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Activation: Cool the solution to 0°C (ice bath). Add DIPEA (5.2 mL, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol) in one portion.
-
Observation: The solution may turn slightly yellow. Stir at 0°C for 15 minutes to ensure formation of the activated ester.
-
-
Coupling: Add N-Boc-piperazine (2.05 g, 11.0 mmol) dissolved in DMF (5 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Monitoring: Check via TLC (5% MeOH in DCM) or LCMS. The acid peak (MW ~102) should disappear; Product mass [M+H]+ = 271.15 (minus tBu) or 327.1 (full mass, low intensity).
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (100 mL).
-
Wash sequentially with:
-
10% Citric Acid (2 x 30 mL) – Removes excess DIPEA/piperazine.
-
Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt byproducts.
-
Brine (1 x 30 mL).
-
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Intermediate QC: The resulting oil/foam is usually sufficiently pure (>90%) for the next step. If not, purify via flash chromatography (Hexane:EtOAc 1:1).
Phase 2: Boc-Deprotection & Free Base Isolation
Objective: Remove the tert-butoxycarbonyl group to yield the target secondary amine.
Rationale: TFA is used for rapid cleavage. A "scavenger" is generally not required as the tert-butyl cation does not easily attack the electron-poor amide or the tertiary alcohol.
-
Dissolution: Dissolve the intermediate (approx. 2.7 g, 10 mmol) in DCM (20 mL).
-
Acidolysis: Cool to 0°C. Add TFA (10 mL) dropwise.
-
Caution: Vigorous gas evolution (isobutylene/CO₂) will occur. Ensure venting.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Monitoring: TLC should show a baseline spot (amine salt).
-
-
Concentration: Evaporate volatiles on a rotary evaporator. Co-evaporate with toluene (2 x 20 mL) or DCM to remove residual TFA.
-
Result: The crude product exists as the Trifluoroacetate salt (viscous oil).
-
-
Free Basing (Critical Step):
-
Method A (Extraction): Dissolve the salt in minimal water (10 mL). Adjust pH to >12 using 2N NaOH. Extract exhaustively with DCM:Isopropanol (3:1 ratio) (5 x 20 mL). Dry organic layer and concentrate.[2][3]
-
Method B (Ion Exchange - Recommended): Load the crude salt onto an SCX-2 (Strong Cation Exchange) cartridge pre-conditioned with MeOH.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH.
-
Concentrate the ammoniacal eluent to yield the clean free base.
-
-
Quality Control & Characterization
Target Structure: 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
| Analysis | Expected Result | Interpretation |
| Appearance | White to off-white solid or viscous oil. | High purity free base. |
| LC-MS (ESI+) | m/z = 171.1 [M+H]⁺ | Consistent with MW 170.21. |
| ¹H NMR (DMSO-d₆) | Cyclopropane protons are distinct high-field multiplets. The -OH signal may be broad or exchangeable. |
Troubleshooting & Optimization Logic
The following decision tree helps navigate common synthetic pitfalls, particularly regarding the
Figure 2: Troubleshooting logic for the critical coupling step.
References
-
BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." BenchChem Application Notes. Accessed October 2023. Link
-
Organic Chemistry Portal. "Synthesis of α-hydroxy carboxylic acids, esters and amides." Organic Chemistry Portal. Accessed October 2023. Link
-
ChemicalBook. "Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis." ChemicalBook Product Database. Accessed October 2023. Link
-
Kiso, Y., et al. "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative... byproduction of homobislactone."[4] Journal of Organic Chemistry, 2001. Link
Sources
- 1. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. jgtps.com [jgtps.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Amide Coupling for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol Synthesis
Executive Summary & Strategic Rationale
The cyclopropanol scaffold is a highly valued structural motif in modern drug development, frequently deployed as a conformational lock and bioisostere to enhance metabolic stability and target affinity. The synthesis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol requires the direct amide coupling of 1-hydroxycyclopropanecarboxylic acid with a piperazine core.
This transformation presents two distinct chemoselectivity challenges that must be managed to prevent complex reaction mixtures:
-
Diamine Differentiation: Piperazine is a symmetrical secondary diamine. Uncontrolled coupling leads to bis-acylated dimers. This necessitates the use of a mono-protected derivative, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine).
-
Tertiary Alcohol Interference: 1-hydroxycyclopropanecarboxylic acid contains a sterically hindered but unprotected tertiary alcohol. If overly aggressive coupling reagents are deployed, competitive O-acylation (esterification) can occur.
This guide outlines a self-validating, chemoselective workflow designed to maximize the yield of the N-acylated target while suppressing O-acylation side reactions.
Mechanistic Challenges & Reagent Selection
Selecting the correct coupling reagent is the primary determinant of success when working with unprotected hydroxyl-carboxylic acids. The steric bulk of the cyclopropane ring further complicates the kinetics of the activation step.
-
T3P (Propylphosphonic anhydride): T3P is highly recommended for substrates with unprotected hydroxyl groups[1]. It exhibits exceptional chemoselectivity for amines over alcohols, driving the formation of the amide bond without requiring transient protection of the tertiary alcohol. Furthermore, its byproducts are highly water-soluble, streamlining downstream purification.
-
HATU: While HATU provides rapid kinetics and is excellent for sterically hindered carboxylic acids[2], its high reactivity increases the risk of O-acylation. It is a viable alternative but requires strict stoichiometric control, low temperatures, and careful monitoring.
-
EDC/HOBt: A traditional approach that yields water-soluble urea byproducts[3]. However, the steric bulk of the cyclopropanol moiety can stall EDC-mediated couplings, leading to incomplete conversion and extended reaction times.
Caption: Decision matrix for selecting amide coupling reagents with unprotected hydroxyl substrates.
Self-Validating Experimental Protocols
The synthesis is executed as a two-step sequence: chemoselective amide coupling followed by acidic deprotection.
Caption: Two-step synthetic workflow for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol via T3P coupling.
Protocol A: T3P-Mediated Amide Coupling
Objective: Synthesize tert-butyl 4-(1-hydroxycyclopropane-1-carbonyl)piperazine-1-carboxylate.
Causality & Design: T3P is utilized as a 50% solution in EtOAc for ease of handling. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile while effectively neutralizing the acidic phosphonic acid byproducts generated by T3P.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.05 equiv) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Note: Maintaining the amine in an unprotonated state is critical for nucleophilic attack.
-
Activation: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at 0 °C to control the exothermic activation of the carboxylic acid.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. The target intermediate will appear as
. The disappearance of the Boc-piperazine mass confirms reaction completion. -
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl. Causality: Because the resulting amide product is neutral (containing only a carbamate and an amide), the acidic wash perfectly extracts unreacted DIPEA and trace unreacted Boc-piperazine into the aqueous layer without product loss. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Boc-Deprotection
Objective: Cleave the Boc group to yield the final product, 1-(Piperazine-1-carbonyl)cyclopropan-1-ol.
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acidification: Cool to 0 °C. For standard cleavage, add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM. Alternatively, to avoid fluorinated byproducts and streamline isolation, use 4M HCl in Dioxane[1].
-
Propagation: Stir the mixture at room temperature for 2 hours.
-
In-Process Validation: Monitor by LC-MS. A mass shift of -100 Da (loss of isobutylene and CO₂) to
confirms complete deprotection. -
Isolation: Concentrate the solvent under reduced pressure. If TFA was used, co-evaporate with toluene (3x) to remove residual acid.
-
Free-Basing: Dissolve the crude salt in a minimal volume of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to isolate the pure free base of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric requirements and expected performance metrics for the evaluated coupling strategies.
| Reagent System | Substrate | Equivalents | Solvent | Temp | Primary Advantage | Primary Limitation |
| T3P / DIPEA | 1-OH-cyclopropanecarboxylic acid | 1.5 eq T3P, 3.0 eq DIPEA | EtOAc | 0 °C to RT | Excellent chemoselectivity; tolerates free -OH | Slower reaction kinetics (12-16h) |
| HATU / DIPEA | 1-OH-cyclopropanecarboxylic acid | 1.1 eq HATU, 2.0 eq DIPEA | DMF | 0 °C | Rapid kinetics; overcomes steric hindrance | High potential for O-acylation side products |
| EDC / HOBt | 1-OH-cyclopropanecarboxylic acid | 1.2 eq EDC, 1.2 eq HOBt | DCM / THF | RT | Easy byproduct removal via aqueous wash | May stall on sterically hindered substrates |
References
Sources
- 1. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3313838B1 - Polycyclic amide derivatives as cdk9 inhibitors - Google Patents [patents.google.com]
- 3. ALPHA-HYDROXY AMIDES AS BRADYKININ ANTAGONISTS OR INVERSE AGONISTS - Patent 1706372 [data.epo.org]
Application Note: Functionalization Strategies for the Piperazine Ring in Cyclopropan-1-ol Derivatives
This Application Note is written for medicinal chemists and process development scientists. It addresses the synthetic challenges of integrating and functionalizing a piperazine pharmacophore within the sensitive cyclopropan-1-ol scaffold.
Executive Summary & Strategic Rationale
The hybrid scaffold combining a piperazine ring (a privileged pharmacophore for GPCR and transporter targets) with a cyclopropan-1-ol (a rigid, metabolic transition-state mimic) presents a unique "Janus-faced" challenge. While the piperazine requires robust N-functionalization to tune solubility and affinity, the cyclopropan-1-ol core is a "loaded spring"—prone to ring-opening isomerization (to ketones) under acidic, basic, or radical conditions.
This guide details three strategies to navigate this instability:
-
Early-Stage Assembly: Functionalizing the piperazine before cyclopropane formation (Kulinkovich protocol).
-
Late-Stage Divergence: Chemoselective N-alkylation/acylation of the intact scaffold using "cyclopropanol-safe" conditions.
-
Controlled Ring Opening: Utilizing the cyclopropanol as a homoenolate precursor for skeletal rearrangement (if desired).
Strategic Decision Framework
The choice of functionalization pathway depends strictly on the stability of the cyclopropan-1-ol moiety to the required reaction conditions.
Figure 1: Decision tree for selecting the functionalization pathway based on reaction condition severity.
Protocol 1: The "Bottom-Up" Assembly (Kulinkovich Route)
This is the most robust strategy. The piperazine is fully functionalized on the ester precursor before generating the sensitive cyclopropanol. The Kulinkovich reaction tolerates tertiary amines well.
Target: 1-(Piperazinyl-alkyl)cyclopropan-1-ol Mechanism: Titanium-mediated reductive coupling of Grignard reagents with esters.[1]
Materials
-
Substrate: Methyl ester containing the functionalized piperazine (e.g., Methyl 4-(4-benzylpiperazin-1-yl)butanoate).
-
Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O.
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄].[2]
-
Solvent: Anhydrous THF or Et₂O.
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the piperazine-ester substrate (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Catalyst Addition: Add Ti(OiPr)₄ (0.2–0.5 equiv). Note: Higher loading is required if the piperazine contains free Lewis-basic sites that might coordinate Ti.
-
Grignard Addition: Cool the solution to 0 °C. Add EtMgBr (2.5–3.0 equiv) dropwise via syringe pump over 1 hour.
-
Observation: The solution will turn from colorless to yellow, then dark brown/black (formation of the active titanacyclopropane species).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the cyclopropanol is more polar than the ester).
-
Quench (Critical): Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl .
-
Warning: Do NOT use HCl. Acidic quenching can trigger immediate ring expansion to the cyclobutanone or ring opening to the ketone.
-
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash chromatography on silica gel (basified with 1% Et₃N) to prevent acid-catalyzed decomposition on the column.
Protocol 2: Late-Stage N-Functionalization
If the cyclopropan-1-ol is already formed (or if the piperazine N-substituent is sensitive to Grignard reagents), you must functionalize the piperazine post-cyclopropanation.
Challenge: Avoid ring opening (C1–C2 bond cleavage). Rule of Thumb: Cyclopropanols are stable to bases and nucleophiles but unstable to electrophiles (acids, halogens) and radicals.
A. Reductive Amination (Modified)
Standard conditions (AcOH/NaBH₃CN) are risky due to acetic acid. Use the Titanium-mediated protocol to maintain a neutral pH.
-
Imine Formation: Dissolve the piperazine-cyclopropanol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous THF.
-
Lewis Acid: Add Ti(OiPr)₄ (1.2 equiv). Stir at RT for 6–12 hours.
-
Reduction: Dilute with absolute ethanol. Add NaBH₄ (1.5 equiv) carefully. Stir for 2 hours.
-
Workup: Quench with water. The resulting white precipitate (TiO₂) should be filtered off over Celite.
B. N-Alkylation (SN2)
This is the safest method as it proceeds under basic conditions.
-
Setup: Dissolve substrate in MeCN or DMF.
-
Base: Add K₂CO₃ (3.0 equiv) or DIPEA.
-
Electrophile: Add alkyl halide (1.1 equiv).
-
Conditions: Heat to 60 °C.
-
Note: The cyclopropan-1-ol is stable to heating in base.
-
Stability & Troubleshooting Data
The following table summarizes the compatibility of the cyclopropan-1-ol moiety with common piperazine functionalization reagents.
| Reagent Class | Specific Reagent | Compatibility | Mechanism of Failure (if any) |
| Strong Acid | HCl, H₂SO₄, TFA | Incompatible | Protonation of -OH leads to ring opening (formation of ethyl ketone). |
| Weak Acid | AcOH, SiO₂ | Caution | Slow ring opening over time. Use neutralized silica for purification. |
| Base | NaOH, K₂CO₃, NaH | Compatible | Cyclopropanol alkoxides are stable homoenolates. |
| Oxidant (1e-) | FeCl₃, Cu(OAc)₂, CAN | Incompatible | Radical generation at oxygen triggers β-scission (ring opening). |
| Oxidant (2e-) | Dess-Martin, Swern | Caution | Oxidizes -OH to cyclopropanone (highly reactive, polymerizes). |
| Reductant | NaBH₄, LiAlH₄ | Compatible | Ring is kinetically inert to hydride reduction. |
References
-
Kulinkovich Reaction Fundamentals
-
Cyclopropanol Stability & Homoenolates
-
Piperazine Functionalization Reviews
- Patel, R., et al. "An evolving role of piperazine moieties in drug design and discovery." Mini Reviews in Medicinal Chemistry, 2013.
-
Late-Stage Functionalization Methodology
- Cabua, M. C., et al. "Continuous flow synthesis of 1,1-cyclopropane aminoketones.
-
(Demonstrates amine/cyclopropane compatibility)
-
Titanium-Mediated Reductive Amination
- Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination." Journal of Organic Chemistry, 1995.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. Piperazine synthesis [organic-chemistry.org]
Application Note: Scalable Production of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Executive Summary
1-(Piperazine-1-carbonyl)cyclopropan-1-ol is a high-value pharmacophore found in various kinase inhibitors and GPCR ligands. Its structural core—a cyclopropane ring bearing both a hydroxyl group and a piperazine amide—presents specific synthetic challenges during scale-up. Standard laboratory methods often utilize carbodiimide coupling (EDC/HOBt) with N-protected piperazine, which suffers from poor atom economy, expensive reagents, and cumbersome purification (chromatography) at the kilogram scale.
This guide details two scalable protocols designed for process efficiency:
-
Method A (The "Gold Standard"): T3P® (Propylphosphonic anhydride) mediated coupling, ensuring high purity and simple aqueous workup.
-
Method B (The "Cost-Effective" Route): Mixed Anhydride coupling using Piperazine Monohydrochloride, eliminating protection/deprotection steps.
Strategic Analysis & Retrosynthesis
The Synthetic Challenge
Scaling the synthesis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol involves three critical hurdles:
-
Nucleophilic Competition: The starting material, 1-hydroxycyclopropanecarboxylic acid (1-OH-CPCA) , contains a free hydroxyl group. Activation of the carboxylic acid must be tuned to favor amine attack over self-esterification (polymerization).
-
Selectivity: Piperazine is a diamine. Preventing the formation of the bis-amide (dimer) is essential.
-
Purification: At scale, column chromatography is non-viable. The process must rely on crystallization or acid-base extraction.
Retrosynthetic Pathway
The molecule is disconnected into two primary building blocks:
-
1-Hydroxycyclopropanecarboxylic acid (1-OH-CPCA): Commercially available or synthesized via diazotization of 1-aminocyclopropanecarboxylic acid (ACC).
-
Piperazine: Used either as the N-Boc protected derivative (Method A) or as the monohydrochloride salt (Method B).
Figure 1: Retrosynthetic analysis showing the convergent assembly of the target amide.
Detailed Protocols
Method A: High-Purity T3P® Coupling (Recommended)
Rationale: T3P (Propylphosphonic anhydride) is chosen for its exceptional ability to activate carboxylic acids in the presence of free hydroxyl groups without significant side reactions. Its byproducts are water-soluble, allowing for a "wash-away" purification.[1][2]
Reagents:
-
1-Hydroxycyclopropanecarboxylic acid (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Protocol:
-
Setup: Charge a reactor with 1-Hydroxycyclopropanecarboxylic acid (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in EtOAc (10 volumes).
-
Base Addition: Cool the mixture to 0–5 °C. Add Triethylamine (3.0 equiv) dropwise, maintaining internal temperature <10 °C.
-
Activation & Coupling: Add T3P solution (1.5 equiv) slowly over 30–60 minutes. The reaction is exothermic; control the rate to keep T <15 °C.
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–12 hours. Monitor by HPLC (Target conversion >98%).
-
Workup (The "T3P Advantage"):
-
Add water (5 volumes) and stir for 15 minutes. Separate phases.
-
Wash the organic layer with 10% KHSO₄ or citric acid (to remove excess amine/base).
-
Wash with 5% NaHCO₃ (to remove unreacted acid).
-
Wash with brine.[3] Dry over Na₂SO₄ and concentrate.
-
-
Deprotection: Dissolve the intermediate in MeOH (5 volumes). Add HCl (4M in dioxane or MeOH, 4 equiv). Stir at RT until Boc removal is complete (approx. 2–4 h).
-
Isolation: Concentrate to dryness or precipitate the HCl salt by adding MTBE/Heptane. Filter to obtain 1-(Piperazine-1-carbonyl)cyclopropan-1-ol Hydrochloride .
Method B: Cost-Effective Mixed Anhydride Coupling
Rationale: This method avoids the cost of Boc-piperazine and T3P. It utilizes Piperazine Monohydrochloride , which acts as a mono-protected amine due to protonation of one nitrogen, preventing dimer formation.
Reagents:
-
1-Hydroxycyclopropanecarboxylic acid (1.0 equiv)
-
Ethyl Chloroformate (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Piperazine Anhydrous (dissolved with 1 eq HCl) OR Piperazine Monohydrochloride (1.2 equiv)
-
Solvent: THF or DCM.
Step-by-Step Protocol:
-
Activation (Mixed Anhydride Formation):
-
Dissolve 1-Hydroxycyclopropanecarboxylic acid in dry THF (10 volumes).
-
Add NMM (1.1 equiv) and cool strictly to -15 °C .
-
Critical Step: Add Ethyl Chloroformate (1.05 equiv) dropwise. Stir for 15–30 mins at -15 °C. Note: Temperature control is vital to prevent O-acylation of the hydroxyl group.
-
-
Coupling:
-
Add solid Piperazine Monohydrochloride (1.2 equiv) in one portion, or as a slurry in DMF/THF.
-
Add a second portion of base (NMM or TEA, 1.0 equiv) slowly to release the free amine of the piperazine salt in situ.
-
Allow to warm to 0 °C and stir for 2 hours.
-
-
Workup:
-
Crystallization: Convert to the HCl or Oxalate salt for final isolation and drying.
Process Optimization & Safety
Comparison of Methods
| Feature | Method A (T3P + Boc) | Method B (Mixed Anhydride) |
| Yield | High (85-95%) | Moderate (60-75%) |
| Purity | Excellent (>98%) | Good (requires careful workup) |
| Cost | High (Reagent cost) | Low (Reagent cost) |
| Scalability | Excellent (Simple workup) | Good (Strict temp control needed) |
| Safety | Low exotherm risk | High sensitivity to temp |
Workflow Visualization
Figure 2: Process flow comparison between the High Purity and Low Cost routes.
Analytical Quality Control
For the validation of the final product, the following specifications are recommended:
-
1H NMR (DMSO-d6): Diagnostic signals for the cyclopropane protons (0.8–1.2 ppm, multiplet) and piperazine protons (2.8–3.6 ppm).
-
HPLC Purity: >98.0% (AUC).
-
Residual Solvents: Monitor EtOAc/THF/MeOH levels.
-
Salt Stoichiometry: Confirm mono-HCl salt via Argentometric titration or Elemental Analysis (Cl content).
References
-
T3P Coupling Efficiency
-
Piperazine Mono-functionalization
-
Fini, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2220. Link
- Note: Validates the use of Piperazine Monohydrochloride to avoid bis-coupling.
-
-
T3P in Process Chemistry
- Alpha-Hydroxy Acid Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Note: Discusses strategies for difficult substrates including hydroxyl-substituted acids.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid | 869970-25-2 | Benchchem [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol in fragment-based drug design
Technical Guide: Leveraging 1-(Piperazine-1-carbonyl)cyclopropan-1-ol in Fragment-Based Drug Design (FBDD)
Introduction: Escaping Flatland with sp³-Rich Scaffolds
In the modern era of Fragment-Based Drug Design (FBDD), the industry has shifted from planar, aromatic-heavy libraries toward sp³-rich, three-dimensional (3D) fragments .[1] This guide focuses on 1-(Piperazine-1-carbonyl)cyclopropan-1-ol (hereafter referred to as Fragment CP-1 ), a representative "3D-scaffold" that offers distinct advantages over traditional planar fragments.
Fragment CP-1 combines a rigid, strained cyclopropane ring with a solubilizing piperazine moiety. Its value lies in its ability to probe specific sub-pockets defined by unique bond vectors that linear or aromatic linkers cannot access.
Physicochemical Profile & Rationale
| Property | Value (Approx.) | FBDD Significance |
| MW | ~170.2 Da | Ideal "Rule of 3" compliance (MW < 300). Allows significant mass addition during optimization. |
| ClogP | -0.5 to 0.5 | High hydrophilicity ensures solubility at high concentrations (mM) required for NMR/SPR screening. |
| Fsp³ | 0.63 | High saturation fraction. Correlates with improved clinical success and lower promiscuity. |
| H-Bond Donors | 2 (OH, NH) | Critical anchor points for protein interaction. |
| H-Bond Acceptors | 3 (C=O, 2x N, OH) | Versatile interaction profile. |
| Topology | Rigid Kink | The geminal disubstitution on the cyclopropane creates a defined angular vector, unlike flexible alkyl chains. |
Application 1: Library Design & Screening Strategy
Fragment CP-1 is best utilized in libraries targeting "difficult" proteins (e.g., PPIs, transcription factors) where flat fragments fail to find traction.
Mechanistic Insight: The Geminal Effect
The 1-hydroxy-1-carbonyl substitution pattern on the cyclopropane ring induces a conformational restriction known as the Thorpe-Ingold effect . This pre-organizes the vectors of the hydroxyl and the piperazine amide, reducing the entropic penalty upon binding.
Protocol 1: Quality Control & Solubility Assessment
Before screening, the fragment integrity must be validated. Impurities in mM concentrations can cause false positives.
Step-by-Step Methodology:
-
Purity Check: Dissolve CP-1 to 100 mM in d6-DMSO. Acquire 1H-NMR.[2]
-
Acceptance Criteria: >95% purity.[3] No residual TFA (if used in deprotection) or piperazine precursors.
-
-
Aqueous Solubility (Kinetic):
-
Prepare Phosphate Buffered Saline (PBS, pH 7.4).
-
Dilute DMSO stock to 1 mM, 5 mM, and 10 mM in PBS (final DMSO < 2%).
-
Incubate for 2 hours at RT.
-
Measure UV absorbance or analyze by LC-MS.
-
Target: Soluble > 1 mM (Essential for STD-NMR).
-
Application 2: Biophysical Screening Workflows
Due to the low molecular weight and likely weak affinity (Kd > 100 µM), high-sensitivity biophysical methods are required.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is the gold standard for validating fragment binding kinetics.
Reagents:
-
Sensor Chip: CM5 or SA (Streptavidin) depending on protein tagging.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.
Procedure:
-
Immobilization: Immobilize target protein to ~3000-5000 RU (high density required for fragments).
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
-
Injection Cycle:
-
Inject CP-1 at a concentration series: 50 µM, 100 µM, 250 µM, 500 µM, 1 mM.
-
Contact Time: 30 seconds (fast on/off expected).
-
Dissociation Time: 15 seconds.
-
Flow Rate: 30 µL/min.
-
-
Analysis: Look for "square-wave" sensorgrams indicating fast kinetics. Calculate steady-state affinity (
) if saturation is reached.
Protocol 3: Ligand-Observed NMR (STD-NMR)
Used to map the epitope of the fragment interacting with the protein.
Procedure:
-
Sample Prep: 500 µM CP-1 + 5 µM Target Protein (100:1 ratio) in D2O buffer.
-
Pulse Sequence: Saturation Transfer Difference (STD).
-
On-Resonance: Irradiate protein methyls (-0.5 ppm).
-
Off-Resonance: Irradiate at 30 ppm (control).
-
-
Data Interpretation: Subtract Off from On spectra.
-
Result: Signals from CP-1 protons in close contact with the protein will appear in the difference spectrum.
-
Specific Insight: If the cyclopropane protons show strong STD signals, the rigid core is driving the interaction. If only the piperazine shows signals, the cyclopropane may be solvent-exposed.
-
Application 3: Hit-to-Lead Elaboration (The "Grow" Strategy)
Once Fragment CP-1 is identified as a hit, the strategy shifts to Fragment Growing . The molecule possesses two distinct vectors for elaboration.
Vector Analysis:
-
Vector A (Piperazine NH): The primary growth vector. Highly accessible for nucleophilic substitutions, reductive aminations, or amide couplings. Used to reach adjacent hydrophobic pockets.
-
Vector B (Hydroxyl Group): A secondary vector. Can be alkylated (ether formation) but often kept as a key H-bond donor/acceptor to the protein backbone.
Visualizing the Workflow
Caption: Figure 1. FBDD workflow for Fragment CP-1, highlighting the transition from screening to vector-based elaboration.
Protocol 4: Synthetic Elaboration (Piperazine Functionalization)
Objective: Synthesize a library of analogues to probe the pocket adjacent to the piperazine.
Reaction: Urea Formation (Example)
-
Reagents: Fragment CP-1 (1 eq), Isocyanate (R-NCO, 1.1 eq), DCM (Solvent), TEA (Base).
-
Procedure:
-
Dissolve Fragment CP-1 in dry DCM.
-
Add TEA (1.5 eq) if CP-1 is a salt.
-
Add Isocyanate dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Workup: Quench with water, extract with DCM.
-
Purification: Prep-HPLC.
-
-
Rationale: Ureas are common in kinase inhibitors (e.g., to bind the DFG motif). The piperazine urea creates a defined distance from the rigid cyclopropane anchor.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to leads and candidates." Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2009).[4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Enamine Ltd. "sp3-Rich Fragments Collection."[5] Enamine.net.[5] Link
-
SpiroChem. "Concept: sp3-rich Scaffolds for Drug Discovery." SpiroChem.com. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][5][6][7][8] Nature Chemistry. Link
Sources
- 1. Fragment Library | SpiroChem [spirochem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 4. enamine.net [enamine.net]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol for the Synthesis of Piperazine Cyclopropanol Amides: Reaction Conditions and Mechanistic Insights
Executive Summary
The synthesis of piperazine cyclopropanol amides—specifically derivatives of 1-hydroxycyclopropyl(piperazin-1-yl)methanone—represents a critical transformation in modern medicinal chemistry. The cyclopropanol motif provides a sterically constrained, metabolically stable hydrogen-bond donor, while the piperazine ring acts as a versatile, solubility-enhancing pharmacophore. This structural combination is frequently utilized in the development of advanced therapeutics, including Trk family kinase inhibitors 1 and bradykinin antagonists 2.
As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-based" chemistry. Here, we explore the mechanistic causality behind reagent selection, establish self-validating experimental workflows, and provide robust protocols that ensure high chemoselectivity without the need for protecting groups.
Mechanistic Rationale & Chemoselectivity
The primary challenge in synthesizing piperazine cyclopropanol amides from 1-hydroxycyclopropanecarboxylic acid is the presence of the unprotected tertiary hydroxyl group.
The Principle of Kinetic vs. Thermodynamic Control
In theory, activating the carboxylic acid could lead to competitive O-acylation (forming a dimer or polymer) alongside the desired N-acylation of the piperazine. However, the tertiary alcohol on the cyclopropane ring is highly sterically hindered. By leveraging kinetic control , we can achieve >99% chemoselective N-acylation.
Amines (piperazines) are inherently more nucleophilic than tertiary alcohols. By utilizing a highly efficient coupling reagent like HATU, the carboxylic acid is rapidly converted into an active OAt (7-azabenzotriazole) ester. When the piperazine is introduced at 0 °C, the secondary amine rapidly attacks the OAt ester before any significant O-acylation can occur. Protecting the cyclopropanol hydroxyl group is therefore synthetically redundant, saving two operational steps. Furthermore, mild basic conditions (DIPEA) prevent the acid-catalyzed ring-opening of the highly strained cyclopropane ring, a known degradation pathway for these biologically active derivatives 3.
Workflow Visualization
Mechanistic pathway of piperazine cyclopropanol amide synthesis via active ester intermediates.
Quantitative Data: Reaction Conditions Optimization
To guide your reagent selection, the following table summarizes the performance of various coupling systems for this specific transformation.
| Coupling System | Solvent | Base | Temp | Typical Yield | Chemoselectivity (N- vs O-) | Operational Notes |
| HATU | DMF | DIPEA | 0 °C to RT | 85–95% | >99:1 | Preferred. Best for sterically hindered piperazines; extremely fast reaction kinetics. |
| EDC / HOBt | DCM | DIPEA | 0 °C to RT | 75–85% | >95:5 | Cost-effective; allows for easier aqueous workup due to water-soluble urea byproducts. |
| T3P (50% in EtOAc) | EtOAc | TEA | RT to 60 °C | 70–80% | >90:10 | Low toxicity alternative; requires heating which may slightly increase O-acylation. |
| PyBOP | DMF | DIPEA | RT | 80–90% | >95:5 | Good alternative to HATU; avoids the explosive hazards associated with HOBt derivatives. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) or a specific physicochemical rationale to ensure the reaction is proceeding correctly before advancing.
Protocol A: High-Yield HATU-Mediated Coupling (Preferred)
Ideal for complex, sterically hindered, or deactivated piperazine derivatives.
Reagents:
-
1-Hydroxycyclopropanecarboxylic acid (1.0 equiv, limiting reagent)
-
Substituted piperazine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried round-bottom flask under N₂, dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and cool the mixture to 0 °C using an ice bath.
-
Ester Formation: Add HATU (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 15 minutes.
-
Causality: This pre-activation step ensures complete conversion to the OAt ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free carboxylic acid.
-
-
Nucleophilic Addition: Dissolve the substituted piperazine (1.1 equiv) in a minimal amount of DMF and add it dropwise to the activated ester solution at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.
-
In-Process Control (IPC): Quench a 5 µL aliquot in 1 mL of MeCN/H₂O and analyze via LC-MS.
-
Self-Validation: The reaction is complete when the mass corresponding to the OAt ester intermediate is fully consumed and the target amide mass dominates the chromatogram.
-
-
Targeted Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).
-
Wash with 5% aqueous LiCl solution (3x) to partition the DMF into the aqueous phase.
-
Wash with 1N HCl (1x) to protonate and remove any unreacted piperazine.
-
Wash with saturated aqueous NaHCO₃ (1x) to remove unreacted acid and HOAt byproducts.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient) to yield the pure piperazine cyclopropanol amide.
Protocol B: Scalable EDC/HOBt-Mediated Coupling
Ideal for scale-up operations where cost and aqueous workup efficiency are prioritized.
Reagents:
-
1-Hydroxycyclopropanecarboxylic acid (1.0 equiv)
-
Substituted piperazine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt hydrate (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Reagent Assembly: Suspend 1-hydroxycyclopropanecarboxylic acid (1.0 equiv), the substituted piperazine (1.1 equiv), and HOBt (1.5 equiv) in anhydrous DCM (0.2 M) at 0 °C.
-
Activation & Coupling: Add DIPEA (3.0 equiv) followed by EDC·HCl (1.5 equiv).
-
Causality: Adding the amine and acid together before the coupling agent (in situ activation) works well here because EDC is a milder activating agent, and HOBt rapidly intercepts the O-acylisourea to form the active OBt ester, minimizing rearrangement to the inactive N-acylurea.
-
-
Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 12–16 hours. Monitor via TLC (Ninhydrin stain for the piperazine, KMnO₄ for the product).
-
Aqueous Workup:
-
Self-Validation: Because EDC and its urea byproduct are water-soluble, simply washing the DCM layer with water (2x), followed by 0.5N HCl, and saturated NaHCO₃ will yield a highly pure crude product without the need for complex solvent partitioning.
-
-
Isolation: Dry the DCM layer over MgSO₄, concentrate, and crystallize or chromatograph as necessary.
Troubleshooting & Optimization
-
Issue: High levels of O-acylated byproduct (dimerization).
-
Cause: Excess coupling reagent or extended reaction times at elevated temperatures shift the reaction toward thermodynamic control.
-
Solution: Strictly control stoichiometry (do not exceed 1.2 equiv of HATU). Ensure the pre-activation step is kept strictly at 0 °C.
-
-
Issue: Poor yield with electron-deficient piperazines (e.g., fluorinated piperazines).
-
Cause: Reduced nucleophilicity of the secondary amine.
-
Solution: Switch from EDC/HOBt to the more reactive HATU system. If the reaction remains sluggish, gently heat to 40 °C only after the amine has been added and stirred at RT for 2 hours.
-
References
- Source: Google Patents (US9447104B2)
- Source: European Patent Office (EP1706372A2)
- Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: Docentes FCT NOVA URL
Sources
Technical Application Note: Handling, Storage, and Safety Protocols for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Executive Summary & Physicochemical Profiling
1-(Piperazine-1-carbonyl)cyclopropan-1-ol (CAS: 1213262-96-4) is a specialized bifunctional chemical building block frequently utilized in drug discovery and molecular synthesis[1]. The molecule integrates a cyclopropanol moiety—known for its unique hydrogen-bonding capacity and rigid sterics—with a piperazine ring, a common pharmacophore used to modulate aqueous solubility and metabolic stability.
Understanding the physicochemical behavior of these functional groups is critical for maintaining the compound's integrity and ensuring operator safety. Below is a summary of the compound's quantitative and structural data.
Table 1: Physicochemical and Safety Profile
| Property / Parameter | Data / Classification |
| Chemical Name | 1-(Piperazine-1-carbonyl)cyclopropan-1-ol |
| CAS Number | 1213262-96-4 |
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| Key Functional Groups | Secondary amine, Cyclopropanol, Amide |
| Physical State | Solid (typically crystalline or powder) |
| Primary Hazards | Skin/Eye Irritant, Hygroscopic, Potential Respiratory Sensitizer |
| Storage Temperature | 2–8°C (Refrigerated) |
Mechanistic Hazard Assessment
To handle this compound safely, researchers must understand the chemical causality behind its hazards, which are primarily driven by its functional groups.
Alkalinity and Tissue Irritation
The basicity of amines is dictated by the lone pair of electrons on the nitrogen atom, which acts as a nucleophile and readily accepts protons (H+)[2]. In this compound, one nitrogen of the piperazine ring is tied up in an amide bond (rendering it non-basic due to resonance), but the other remains a free secondary amine. Secondary amines are generally more basic than primary amines due to the electron-donating inductive effects of the adjacent carbon atoms[3].
When the compound comes into contact with the ambient moisture of human skin or ocular mucous membranes, the secondary amine abstracts protons from water. This localized reaction generates hydroxide ions (OH⁻), creating a highly alkaline microenvironment that can cause severe skin burns, tissue necrosis, and eye damage.
Hygroscopicity and Oxidative Degradation
The combination of the secondary amine (N-H) and the cyclopropanol hydroxyl group (O-H) equips the molecule with potent hydrogen-bond donating and accepting capabilities. Solvation effects significantly interact with N-H groups[3], meaning the compound acts as a sponge for atmospheric moisture. This hygroscopicity can lead to rapid caking, weight-measurement inaccuracies, and accelerated hydrolytic degradation if left exposed to ambient air[4].
Experimental Protocols: Handling and Solution Preparation
The following protocols are designed as self-validating systems, ensuring that each step includes a verification mechanism to confirm success and safety.
Protocol A: Safe Weighing and Transfer
Objective: Prevent exposure to alkaline dust and mitigate moisture absorption during mass transfer.
-
Environmental Setup: Conduct all weighing inside a ductless fume hood or a ventilated balance enclosure equipped with HEPA filtration.
-
Static Control: Piperazine derivatives can hold static charges. Use an anti-static bar or zero-stat gun on the spatula and weigh boat before transfer. Validation: The powder should drop cleanly from the spatula without "jumping" or clinging to the sides of the weigh boat.
-
PPE Requirements: Don nitrile gloves (double-gloving recommended), tightly sealed safety goggles (not just glasses), and a lab coat.
-
Execution: Tare the vessel, transfer the required mass swiftly to minimize atmospheric exposure, and immediately seal both the source bottle and the destination vial.
Protocol B: Aqueous Solution Preparation for Biological Assays
Objective: Prepare a stable, physiologically compatible stock solution without inducing pH shock in downstream assays.
-
Solvent Selection: Due to its polarity, the compound is highly soluble in DMSO or MS-grade water. For biological assays, prepare a concentrated stock (e.g., 50 mM) in anhydrous DMSO to prevent premature hydrolysis.
-
Dissolution: Add the solvent dropwise while vortexing. Validation: The solution must be visually inspected against a dark background to ensure complete optical clarity with no undissolved particulates.
-
pH Neutralization (Critical Step): Because the free base is inherently alkaline[2], introducing the raw stock directly into unbuffered cell culture media will cause a localized pH spike, leading to artifactual cell death.
-
Action: When diluting the DMSO stock into aqueous media, use a heavily buffered solution (e.g., 1X PBS or HEPES buffer).
-
Validation: Extract a 10 µL aliquot of the final aqueous working solution and spot it on wide-range pH paper or use a micro-pH probe. The pH must read between 7.2 and 7.4 before application to biological systems. If it is too basic, titrate with micro-volumes of 0.1M HCl to form the hydrochloride salt in situ.
-
Storage Protocols & Stability Management
To maximize the shelf-life of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol, the storage microenvironment must be strictly controlled against moisture and oxidation[4].
-
Primary Containment: Store the solid powder in an amber glass vial to protect it from light-induced degradation.
-
Atmospheric Purging: Before sealing the vial, gently purge the headspace with a heavy inert gas (Argon is preferred over Nitrogen as it displaces oxygen more effectively at the bottom of the vial).
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a vacuum-sealed bag or a larger jar) containing active desiccant packets (silica gel).
-
Temperature Control: Store the secondary container at 2–8°C. Validation: Before opening the vial for subsequent use, allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Failure to do so will result in immediate condensation of atmospheric moisture onto the cold powder.
Handling and Storage Workflow
Workflow for the safe handling, solution preparation, and storage of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol.
References
-
[2] Rawsource. How do amines act as bases - Mechanism of Basicity. Available at: [Link]
-
[3] Wikipedia. Amine - Basicity, Solvation, and Electronic Effects. Available at: [Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol .
This molecule presents a unique synthetic challenge: coupling a sterically hindered, hydroxyl-bearing carboxylic acid with a secondary diamine, followed by a deprotection step that must not compromise a highly strained cyclopropanol ring.
Part 1: Mechanistic Workflow & Pathway Visualization
The synthesis fundamentally relies on a two-step sequence: an amide coupling utilizing a mono-protected piperazine to prevent bis-acylation, followed by a carefully controlled acidic deprotection to yield the final product.
Fig 1. Mechanistic workflow for synthesizing 1-(Piperazine-1-carbonyl)cyclopropan-1-ol.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my yield so low during the initial amide coupling step? Causality & Solution: 1-hydroxycyclopropanecarboxylic acid is a challenging substrate. The alpha-hydroxyl group can form intramolecular hydrogen bonds with the carboxylate, and the cyclopropane ring introduces significant steric bulk. Standard coupling agents like EDC/HOBt often suffer from sluggish kinetics here, leading to unreacted starting material or side reactions (such as esterification of the alpha-hydroxyl group). To overcome this, you must use highly reactive uronium-based coupling agents like HATU [1]. HATU forms a 7-azabenzotriazole active ester, which is significantly more reactive toward sterically hindered secondary amines (like piperazine) than standard benzotriazole esters. Alternatively, T3P (Propylphosphonic anhydride) is an excellent choice if you are experiencing O-acylation side reactions, as it is highly specific for N-acylation[2].
Q2: How do I prevent the formation of bis-coupled piperazine byproducts? Causality & Solution: Piperazine contains two secondary amines of equal reactivity. If you attempt to couple unprotected piperazine directly with the carboxylic acid, statistical distribution dictates you will form a complex mixture of mono-amide, bis-amide, and unreacted piperazine. You must break this symmetry by using mono-Boc protected piperazine (tert-butyl piperazine-1-carboxylate). The bulky Boc group not only protects one nitrogen but also sterically shields the molecule, ensuring a clean 1:1 coupling ratio.
Q3: I am observing degradation and multiple new peaks during the Boc deprotection step. What is happening? Causality & Solution: You are likely causing the cyclopropanol ring to open. The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain[3]. Cyclopropanols are particularly sensitive to strong acids; protonation of the hydroxyl group or the adjacent amide carbonyl can trigger a cascade that relieves this strain via a C-C bond cleavage, resulting in a linear ketone or aldehyde[4]. To prevent this, do not use aqueous acids or elevated temperatures . The deprotection must be performed under strictly anhydrous conditions using 4M HCl in dioxane at 0 °C to room temperature, monitoring closely via LCMS to quench the reaction the moment deprotection is complete.
Part 3: Quantitative Data - Coupling Agent Efficacy
To optimize the first step of your synthesis, refer to the self-validating empirical data below. This table summarizes the performance of various coupling agents when reacting 1-hydroxycyclopropanecarboxylic acid with mono-Boc piperazine.
| Coupling Reagent | Base | Solvent | Typical Yield | Epimerization / Side-Reactions | Recommendation |
| HATU | DIPEA | DMF | 85–95% | Very Low | Primary Choice. Overcomes steric hindrance rapidly. |
| T3P (50% in EtOAc) | DIPEA | DMF | 80–90% | Lowest | Excellent Alternative. Minimizes O-acylation; easy aqueous workup. |
| BOP | DIPEA | THF | 70–80% | Moderate | Not Recommended. Generates highly toxic HMPA byproduct. |
| EDC·HCl / HOBt | TEA | DCM | 50–65% | Moderate to High | Not Recommended. Sluggish kinetics lead to poor conversion. |
Part 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate's mass and purity via LCMS.
Phase 1: Amide Coupling (Synthesis of the Boc-Protected Intermediate)
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M concentration).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) to the solution. Stir for 5 minutes at room temperature. Add HATU (1.2 eq, 12 mmol) in one portion. The solution will turn pale yellow. Stir for 15 minutes to ensure complete formation of the active ester[1].
-
Coupling: Add tert-butyl piperazine-1-carboxylate (1.1 eq, 11 mmol) to the activated mixture.
-
Reaction & Validation: Stir at room temperature for 2–4 hours. Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and run an LCMS. Look for the disappearance of the acid mass and the appearance of the product mass [M+H]⁺.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Controlled Boc Deprotection
-
Preparation: Dissolve the crude Boc-protected intermediate from Phase 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool the flask to 0 °C using an ice bath.
-
Deprotection: Slowly add a solution of 4M HCl in Dioxane (10.0 eq). Critical Step: Do not use TFA if you have observed ring-opening previously, as the highly acidic environment can degrade the cyclopropanol moiety[3][4].
-
Monitoring: Allow the reaction to slowly warm to room temperature. Self-Validation: Monitor strictly via TLC (Ninhydrin stain) or LCMS every 30 minutes. The reaction should be complete within 2 hours.
-
Isolation: Once complete, concentrate the reaction mixture under a gentle stream of nitrogen or reduced pressure (bath temperature < 30 °C to prevent thermal degradation). Triturate the resulting solid with cold diethyl ether to precipitate the 1-(piperazine-1-carbonyl)cyclopropan-1-ol hydrochloride salt. Filter and dry under high vacuum.
Part 5: References
-
EP3313838B1 - Polycyclic amide derivatives as cdk9 inhibitors - Google Patents. Source for HATU-mediated coupling of 1-hydroxycyclopropanecarboxylic acid. URL:
-
Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A | ACS Omega. Source for T3P-mediated coupling of 1-hydroxycyclopropanecarboxylic acid. URL:
-
1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem. Source detailing cyclopropane ring strain (27.5 kcal/mol) and acid sensitivity. URL:
-
ACCOUNTS OF CHEMICAL RESEARCH - University of Pittsburgh. Source detailing the mechanistic pathways of acid-catalyzed cleavage and ring-opening of cyclopropanols. URL:
Sources
Purification techniques for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Technical Support Center: Purification of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Topic: CAS Registry Number: 1000000-00-0 (Generic/Related) / Specific intermediate in FASN/TRK inhibitor synthesis. Chemical Profile: Polar, Basic, Amphiphilic. Contains a secondary amine (piperazine), a tertiary alcohol (1-hydroxycyclopropyl), and an amide linkage.[1]
Section 1: Executive Summary & Physicochemical Profile
User Question: I am struggling to isolate pure 1-(Piperazine-1-carbonyl)cyclopropan-1-ol. It is highly polar and tends to remain in the aqueous layer or form an oil. What is the best strategy?
Senior Scientist Response: This compound presents a classic "small polar amine" challenge. The combination of the basic secondary amine , the polar amide , and the hydrophilic tertiary hydroxyl group creates a molecule with high water solubility (logP < 0) and poor retention on standard silica.
Your purification strategy must pivot from standard lipophilic extraction to polarity-based isolation . The most robust protocol involves Salt Formation (crystallization) or Ion-Exchange Chromatography (SCX) , rather than standard silica gel chromatography.
Physicochemical Data Table
| Property | Value (Approx.) | Implication for Purification |
| pKa (Piperazine NH) | ~9.8 | Highly basic. Will be protonated at neutral/acidic pH (water soluble). |
| pKa (OH Group) | >14 | Essentially neutral. Does not ionize in standard workup. |
| LogP | -0.5 to 0.5 | Highly polar. Partitions poorly into Et2O or Hexanes.[2] |
| Solubility | High: H₂O, MeOH, DMSOMod: DCM, CHCl₃Low: Et₂O, Hexane | Avoid aqueous washes if product is the free base. Use DCM:iPrOH for extractions. |
| Stability | Cyclopropane ring strain | Avoid strong Lewis acids or extreme heat (>100°C) which may trigger ring opening. |
Section 2: Purification Decision Tree
User Question: Which method should I choose based on my crude mixture's state?
Senior Scientist Response: Use this decision matrix to select the optimal workflow. If your crude is an oil containing excess piperazine or coupling reagents, Method B (SCX) is superior to Method A (Extraction).
Figure 1: Purification logic flow. SCX (Strong Cation Exchange) is prioritized for removing excess amines, while Salt Formation is best for handling oily products.
Section 3: Detailed Protocols
Protocol A: Modified "Salting-Out" Extraction
Use this if you must perform an aqueous workup.
The Issue: Standard EtOAc/Water extraction fails because the product stays in the water. The Fix: Increase the organic phase polarity and the aqueous phase ionic strength.
-
Saturate Aqueous Phase: Add solid NaCl to the aqueous reaction mixture until no more dissolves (saturation). This exploits the "Salting-Out" effect, forcing the organic amine out of the water.
-
Solvent Selection: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) .
-
Extraction: Extract the aqueous layer 4-5 times. The high alcohol content pulls the polar product into the organic layer.
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes bind polar amines).
Protocol B: SCX "Catch and Release" (Recommended)
Use this to remove non-basic impurities and excess coupling reagents.
Mechanism: The piperazine NH binds to the sulfonic acid resin. Neutral impurities wash away. The product is released with ammonia.
-
Loading: Dissolve crude oil in MeOH (or DCM/MeOH). Load onto a Strong Cation Exchange (SCX-2) cartridge (e.g., Biotage ISOLUTE® or Phenomenex Strata™).
-
Washing (Catch): Flush the column with 3-5 column volumes (CV) of MeOH .
-
Result: Non-basic impurities (coupling byproducts, unreacted acids) elute. The product remains bound.
-
-
Elution (Release): Flush with 2M NH₃ in MeOH .
-
Result: The ammonia displaces the product. Collect this fraction.
-
-
Finish: Concentrate the ammoniacal filtrate to obtain the free base.
Protocol C: HCl Salt Formation (Crystallization)
Use this to turn a gummy oil into a stable, handleable solid.
Why it works: The hydrochloride salt of piperazine amides is typically a high-melting solid, whereas the free base is often an oil or amorphous foam.
-
Dissolution: Dissolve the crude free base in a minimum amount of dry Ethanol or Ethyl Acetate .
-
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane (or 1.25M HCl in MeOH) dropwise at 0°C.
-
Caution: Do not use aqueous HCl; water will prevent crystallization.
-
-
Precipitation: A white precipitate should form immediately. If not, add Diethyl Ether or MTBE as an anti-solvent until cloudy.
-
Aging: Stir at 0°C for 30 minutes.
-
Filtration: Filter the solid and wash with cold Et₂O.
-
Yield: Typically >90% recovery as the monohydrochloride salt.
-
Section 4: Troubleshooting & FAQs
Q1: My product is stuck in the aqueous layer even after salting out. What now? A: This often happens if the pH is too low. The piperazine nitrogen must be uncharged (free base) to extract.
-
Check pH: Ensure the aqueous layer is pH > 12 using NaOH or K₂CO₃.
-
Lyophilization: If extraction fails, freeze-dry (lyophilize) the entire aqueous layer. Triturate the resulting solid salts with warm DCM/MeOH (9:1) to dissolve your product, then filter off the inorganic salts.
Q2: I see two spots on TLC that are very close. Is my compound decomposing? A: Likely not decomposition. This is often due to Rotamers .
-
Explanation: The amide bond (Carbonyl-Nitrogen) has restricted rotation. In piperazine amides, this often manifests as two distinct spots on silica TLC or split peaks in NMR at room temperature.
-
Verification: Run a high-temperature NMR (e.g., at 50-60°C). If the peaks coalesce, they are rotamers, not impurities.
Q3: Can I use standard silica chromatography? A: Yes, but you must modify the mobile phase.
-
Standard Silica: The basic amine will streak and stick to acidic silanols.
-
The Fix: Use DCM : MeOH : NH₄OH (90 : 9 : 1) . The ammonium hydroxide competes for the silanol sites, sharpening the peak shape.
-
Alternative: Use "Amine-functionalized" silica cartridges to avoid using liquid ammonia.
Q4: Is the 1-hydroxycyclopropane group stable to the HCl salt formation? A: Generally, yes. While cyclopropanols can undergo ring opening under radical conditions or extreme Lewis acidity, the 1-hydroxycyclopropanecarbonyl moiety is stabilized by the electron-withdrawing carbonyl. Standard formation of HCl salts using HCl/Dioxane at 0°C is safe. Avoid heating the acidic solution for prolonged periods.
Section 5: References
-
Bender, D. M., et al. (2008).[3] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[3] Organic Letters, 10(3), 509-511.[3] Link
-
Supports the stability claims of the cyclopropane-carbonyl moiety.
-
-
Biotage Application Note. (2023). "How should I purify a complex, polar, amide reaction mixture?" Biotage Blog. Link
-
Source for SCX "Catch and Release" protocols for polar amides.
-
-
Forma Therapeutics, Inc. (2016). "Patent WO2016049211A1: Inhibitors of Fatty Acid Synthase." Google Patents. Link
-
Describes the synthesis and handling of 1-hydroxycyclopropanecarbonyl piperazine intermediates.
-
-
BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds." Link
-
General protocols for handling piperazine basicity and polarity.
-
Sources
- 1. ES2753386T3 - Derivados de 2-hidroxi-1-{4-[(4-fenil)fenil]carbonil}piperazin-1-il}etano-1-ona y compuestos relacionados como inhibidores de sintasa de ácido graso (FASN) para el tratamiento del cáncer - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo-Pip Connect: Advanced Technical Support for Sterically Demanding Couplings
Current Status: Operational Ticket ID: STERIC-001 Subject: Overcoming Steric Hindrance in Piperazine-Cyclopropane Coupling Assigned Specialist: Senior Application Scientist
Introduction: The "Impossible" Bond?
Coupling a bulky secondary amine (like a substituted piperazine) to a cyclopropyl moiety is deceptively difficult. The challenge stems from a collision of two factors:
-
Steric Bulk: Piperazines, especially 2,6-disubstituted variants, impose significant steric clash around the nucleophilic nitrogen.[1]
-
Ring Strain & Hybridization: The cyclopropane ring has significant
character. It does not undergo standard reactions (backside attack is geometrically impossible) and resists oxidative addition by palladium compared to standard alkyl halides.
This guide provides three validated workflows to bypass these barriers, moving from industry-standard catalysis to advanced organic synthesis techniques.
Module 1: The Catalytic Route (Chan-Lam Coupling)
Best For: Standard piperazines and moderate steric hindrance. Mechanism: Copper-promoted oxidative coupling using boronic acids.[2]
The Chan-Lam coupling is the most reliable method for direct N-cyclopropylation. Unlike Buchwald-Hartwig, which struggles with cyclopropyl halides (due to slow oxidative addition and ring-opening risks), Chan-Lam uses cyclopropylboronic acid and proceeds via a radical-like or Cu(III) mechanism that is more forgiving of the cyclopropyl strain.
The Protocol
| Component | Reagent/Condition | Role |
| Nucleophile | Piperazine derivative (1.0 equiv) | Substrate |
| Electrophile | Cyclopropylboronic acid (2.0 equiv) | The cyclopropyl source. Excess is required due to protodeboronation. |
| Catalyst | Cu(OAc)₂ (0.1 – 1.0 equiv) | Copper source. Stoichiometric Cu often works better for difficult substrates. |
| Ligand | 2,2'-Bipyridine (1.0 equiv) | Stabilizes the Cu-complex and prevents aggregation. |
| Base | Na₂CO₃ or Et₃N (2.0 equiv) | Buffers the reaction. |
| Oxidant | Dry Air or O₂ Balloon | Essential for re-oxidizing Cu(I) to Cu(II)/Cu(III). |
| Solvent | Dichloroethane (DCE) or Toluene | High boiling point, non-coordinating. |
| Temp | 70°C |
Step-by-Step Workflow
-
Pre-complexation: In a dry vial, mix Cu(OAc)₂ and 2,2'-bipyridine in DCE. Stir for 15 mins until a rich blue/green complex forms.
-
Addition: Add the piperazine, cyclopropylboronic acid, and base.
-
Activation: Purge the headspace with an O₂ balloon (or dry air). Do not use Argon/Nitrogen; oxygen is a reagent here.
-
Heating: Heat to 70°C for 12–24 hours.
-
Workup: Filter through a celite pad (to remove copper salts) and wash with EtOAc.
Diagram: Chan-Lam Decision Logic
Caption: Critical decision points for Chan-Lam success. Oxygen presence is mandatory.
Module 2: The "Silver Bullet" (Cyclopropanone Equivalents)
Best For: Extreme steric hindrance (e.g., 2,6-dimethylpiperazine). Concept: Reductive Amination without the instability of cyclopropanone.
Direct alkylation with bromocyclopropane fails because the ring cannot stabilize the transition state for
The Protocol
| Component | Reagent |
| Reagent | [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 equiv) |
| Reductant | NaCNBH₃ (Sodium cyanoborohydride) (1.5 equiv) |
| Acid Catalyst | Acetic Acid (AcOH) (Catalytic to stoichiometric) |
| Solvent | Methanol (MeOH) or THF |
Step-by-Step Workflow
-
Deprotection: Dissolve the piperazine and the silane reagent in MeOH. Add Acetic Acid (1.0 equiv). This cleaves the TMS group, generating the reactive cyclopropanone ethyl hemiacetal.
-
Imine Formation: Stir at room temperature for 1–2 hours. The piperazine attacks the hemiacetal, kicking out ethanol to form the iminium ion.
-
Reduction: Add NaCNBH₃. Stir for 16 hours.
-
Quench: Quench carefully with aqueous NaHCO₃ (caution: HCN gas risk if acidic; ensure basic workup).
Why this works: It bypasses the hybridization issue of the cyclopropane ring by reacting with the carbonyl character (sp2) before reducing to the final amine.
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant "Protodeboronation" (cyclopropane ring falling off boron) in the Chan-Lam reaction. How do I stop it?
Diagnosis: This competes with the transmetallation step. It happens if the reaction is too "wet" or the catalyst is sluggish. Fix:
-
Add Molecular Sieves: 4Å sieves in the reaction mixture are critical.
-
Slow Addition: Add the boronic acid in portions (e.g., every 2 hours) rather than all at once. This keeps the concentration low relative to the catalyst.
-
Switch Ligand: Use 1,10-phenanthroline instead of bipyridine. It is more rigid and accelerates the oxidative addition step.
Q2: Can I use Buchwald-Hartwig coupling with Bromocyclopropane?
Answer: No. Standard Pd-catalysis (Buchwald) requires oxidative addition into the C-X bond. For bromocyclopropane, this is kinetically very slow and often leads to ring opening (forming allyl-palladium species) rather than the desired coupling.
-
Exception: If you are coupling piperazine to a (4-bromophenyl)cyclopropane (where the bromine is on the benzene ring), then yes, use RuPhos-Pd-G4 . RuPhos is the gold standard for secondary amines.
Q3: My 2,6-dimethylpiperazine is not reacting even with the Chan-Lam method.
Diagnosis: The methyl groups at the 2,6-positions block the approach of the copper center. Fix: Switch to Module 2 (Cyclopropanone Equivalents) . The reductive amination pathway is less sensitive to steric bulk because the iminium formation is reversible and driven to completion by the irreversible reduction step.
Visualizing the Steric Solution
The following diagram illustrates why the "Equivalent" method succeeds where direct alkylation fails.
Caption: Comparison of Direct Alkylation (impossible) vs. Reductive Amination (feasible).
References
-
Chan-Lam Coupling Mechanism & Scope
- Cyclopropanone Equivalents (The "Giam/Cernak" Approach): Beaubien, S., et al. "[(1-Ethoxycyclopropyl)oxy]trimethylsilane: A Useful Reagent for the Synthesis of N-Cyclopropylamines." Tetrahedron Letters, 2005. (Foundational work on the silane reagent). Wender, P. A., et al. "Cyclopropanone Equivalents in Synthesis." Journal of Organic Chemistry.
-
Cyclopropylboronic Acid Coupling
-
King, A. E., et al. "Copper-Catalyzed Coupling of Alkylboronic Esters with Aliphatic Amines." Journal of the American Chemical Society, 2010.
-
-
Buchwald-Hartwig Ligand Selection
-
Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination." Sigma-Aldrich Technical Review.
-
Sources
Technical Support Center: Optimizing 1-(Piperazine-1-carbonyl)cyclopropan-1-ol Synthesis
Welcome to the Application Scientist Support Portal. The synthesis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol involves the amide coupling of 1-hydroxycyclopropanecarboxylic acid with piperazine. While seemingly straightforward, researchers frequently encounter yield-limiting side reactions due to the bifunctional nature of piperazine, the nucleophilicity of the tertiary hydroxyl group, and the inherent strain of the cyclopropane ring.
This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure high-fidelity synthesis.
Quantitative Impact of Common Side Reactions
Understanding the statistical likelihood of side reactions dictates our synthetic strategy. The table below summarizes typical yield losses when standard, unoptimized peptide coupling conditions are applied to this specific substrate.
| Side Reaction | Mechanistic Cause | Typical Yield Loss | Optimal Preventive Strategy |
| Bis-amide Formation | Unprotected symmetrical diamine over-reaction | 40 – 60% | Utilize mono-Boc-protected piperazine |
| O-Acylation (Esterification) | Hyper-reactive coupling agents; use of DMAP | 15 – 30% | Employ T3P/DIPEA; strictly avoid DMAP |
| Ring Opening | Acid-catalyzed cleavage during deprotection | 10 – 20% | Use anhydrous 4M HCl in dioxane |
Mechanistic Pathway & Troubleshooting Workflow
Reaction workflow for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol highlighting side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a large percentage of bis-amide byproduct in my LC-MS? A: Piperazine is a symmetrical diamine. If you use unprotected piperazine, the activated 1-hydroxycyclopropanecarboxylic acid will indiscriminately react with both secondary amines. Causality & Solution: To establish a highly controlled reaction, you must break the symmetry by using 1-Boc-piperazine. This ensures a 1:1 stoichiometric coupling. The Boc group is later removed to yield the free amine.
Q2: My LC-MS shows the correct mass for the intermediate, but 1H NMR indicates esterification (O-acylation) instead of N-acylation. How do I prevent this? A: The 1-hydroxyl group on the cyclopropane ring, while sterically hindered, can act as a competing nucleophile. This typically occurs if you use hyper-reactive coupling agents or if you include 4-Dimethylaminopyridine (DMAP) as a catalyst. While reagents like 1 are heavily cited in patent literature for cyclopropane couplings[1], they require strict stoichiometric control to prevent side reactions. Causality & Solution: DMAP accelerates acyl transfer to alcohols, promoting unwanted O-acylation. Instead, switch your coupling reagent to2[2]. T3P generates a mildly activated intermediate that is highly selective for the more nucleophilic secondary amine of piperazine, completely bypassing the O-acylation pathway[2].
Q3: I am losing yield during the Boc-deprotection step. Is the cyclopropane ring degrading? A: Yes. The cyclopropane ring is highly strained. When adjacent to a hydroxyl group, it is highly susceptible to acid-catalyzed ring opening, especially in the presence of water (hydration). Causality & Solution: Standard deprotection using neat Trifluoroacetic acid (TFA) can be too harsh. Transition to anhydrous 4M HCl in dioxane. The lack of water prevents the hydration-driven cleavage of the activated cyclopropane, allowing for clean Boc removal.
Self-Validating Experimental Protocol
This two-step methodology is designed with built-in analytical checkpoints to ensure the system is self-validating.
Step 1: T3P-Mediated Amide Coupling
Objective: Form tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate without O-acylation[2].
-
Initialization: In an oven-dried flask under nitrogen, dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 eq, 10 mmol) and 1-Boc-piperazine (1.05 eq, 10.5 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add DIPEA (3.0 eq, 30 mmol) and stir for 5 minutes at room temperature.
-
Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol).
-
Self-Validation Checkpoint 1: After 2 hours, take a 10 µL aliquot, dilute in MeOH, and run LC-MS. You should observe the disappearance of the 1-Boc-piperazine peak and the appearance of the product mass (
). If a mass of appears, O-acylation has occurred (check DIPEA purity and ensure no DMAP contamination). -
Workup: Dilute the reaction with EtOAc (100 mL) and wash sequentially with saturated
(2 x 50 mL), water (50 mL), and brine (50 mL). The T3P byproducts are highly water-soluble and will partition into the aqueous layer. -
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Anhydrous Boc Deprotection
Objective: Cleave the Boc group without opening the cyclopropane ring.
-
Initialization: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM, 10 mL).
-
Deprotection: Slowly add 4M HCl in dioxane (10 eq). Stir at room temperature for 3 hours.
-
Self-Validation Checkpoint 2: Monitor by TLC (10% MeOH in DCM). The starting material (
) should completely convert to baseline material ( , as the hydrochloride salt is highly polar). -
Isolation: Concentrate the solvent under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether to remove organic impurities. Filter to obtain 1-(Piperazine-1-carbonyl)cyclopropan-1-ol hydrochloride as a white solid (
).
References
- Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. ACS Omega.
- Polycyclic amide derivatives as cdk9 inhibitors. European Patent Office (EP3313838B1).
Sources
Technical Support Center: Crystallization of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Prepared by: Senior Application Scientist, Pharmaceutical Development
Welcome to the technical support guide for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this active pharmaceutical ingredient (API). As specific crystallization data for this exact molecule is not extensively published, this guide synthesizes first-principle concepts of physical organic chemistry with field-proven troubleshooting strategies for analogous molecules, providing a robust framework for your process development.
Understanding the Molecule: Physicochemical Profile and Its Implications
The molecular structure of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol presents several key features that directly influence its crystallization behavior:
-
Piperazine Ring: Contains two nitrogen atoms, making it a basic moiety capable of forming salts and acting as a hydrogen bond acceptor.[1] The conformational flexibility of this ring is a key factor in crystal packing.[1]
-
Tertiary Amide: The amide bond is rigid and serves as an excellent hydrogen bond acceptor (via the carbonyl oxygen) and a potential weak donor.
-
Tertiary Alcohol on a Cyclopropyl Ring: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity compared to analogues lacking this group.
-
Cyclopropyl Group: A small, rigid, and lipophilic moiety that will influence molecular packing.
These functional groups create a molecule with a balance of hydrophilic (piperazine, alcohol) and lipophilic (cyclopropyl) character, suggesting that a range of solvents, particularly polar protic and aprotic solvents, will be relevant for crystallization studies. The multiple hydrogen bonding sites are critical for forming a stable crystal lattice but can also lead to challenges such as the formation of amorphous material or stubborn solvates.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 170.22 g/mol | Standard for a small molecule API. |
| Polarity | High | Suggests solubility in polar solvents like alcohols (Methanol, Ethanol, IPA), and potentially water. Lower solubility expected in non-polar solvents like hexanes or toluene. |
| Hydrogen Bonding | Strong Donor (-OH, N-H) & Acceptor (C=O, N, -OH) | Promotes stable crystal lattice formation but increases the risk of solvent incorporation (solvates) and amorphous precipitation if desolvation is kinetically slow.[2] |
| Basicity (pKa) | Piperazine N-H expected around 9.8 | The molecule is basic and can be protonated to form salts (e.g., hydrochloride), which often exhibit higher crystallinity and different solubility profiles.[3] |
| Melting Point | Likely higher than non-hydroxylated analog (1-(Cyclopropylcarbonyl)piperazine, m.p. 70-75°C) due to H-bonding.[4] | A higher melting point generally reduces the risk of "oiling out" during crystallization. |
Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of complex organic molecules like 1-(Piperazine-1-carbonyl)cyclopropan-1-ol in a question-and-answer format.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?
A1: The Causality Behind "Oiling Out"
"Oiling out" occurs when the solute separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the temperature of the solution is above the melting point of the compound at its current purity level or when supersaturation is achieved too rapidly.[6] Impurities can depress the melting point, exacerbating this issue.[7][8] The resulting oil is essentially an impure, supercooled liquid of your compound that often traps impurities and rarely solidifies into a high-quality crystal.[5][6]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation: The primary cause of oiling out is generating supersaturation too quickly. Slowing down the process is the most effective solution.
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool naturally to room temperature before moving it to a colder environment.
-
Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid high local concentrations of supersaturation.[9]
-
-
Adjust Solvent Volume: The concentration may be too high.
-
Re-heat the solution until the oil redissolves.
-
Add more of the primary ("good") solvent (e.g., 10-20% more volume) to decrease the overall concentration.[6]
-
Attempt the crystallization again with the more dilute solution.
-
-
Lower the Crystallization Temperature: Induce crystallization at a temperature that is definitively below the compound's melting point. This may involve starting with a more dilute solution that requires a lower temperature to become supersaturated.
-
Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of nucleation and promote growth on a pre-existing crystal surface.[10][11]
-
If you have any solid material, even if impure, save a small amount to use as seed crystals.
-
Add a tiny amount of seed crystal to the solution just as it reaches the supersaturation point (cloud point). This provides a template for controlled crystal growth rather than liquid-liquid phase separation.[12]
-
Q2: I can't get any crystals to form, even after cooling. How can I induce nucleation?
A2: Overcoming the Nucleation Barrier
Crystallization requires two steps: nucleation (the formation of initial, tiny crystal "seeds") and growth.[13] If your solution remains clear even when supersaturated (a state known as being in the "metastable zone"), it means the energy barrier for spontaneous nucleation has not been overcome.
Methods to Induce Nucleation:
-
Mechanical Agitation: The simplest method is to scratch the inside surface of the glass flask with a glass rod just below the solvent level.[14] This action is believed to release microscopic glass fragments that can act as nucleation sites or provide the necessary activation energy for nucleation.[14]
-
Seeding: This is the most reliable method.[12]
-
Homogeneous Seeding: Add a minuscule crystal from a previous successful batch.
-
Heterogeneous Seeding: If no previous crystals exist, use a small amount of the crude starting material.
-
"Scratch and Seed": Dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod, now coated with a thin film of your compound, back into the solution.[14]
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of solvent to evaporate slowly by passing a gentle stream of nitrogen or air over the solution's surface. This increases the solute concentration.[15]
-
Anti-Solvent Addition: Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to dramatically lower the solubility of the compound in the mixed-solvent system.[16][17]
-
Q3: My crystals are very small needles or a fine powder. How can I grow larger, higher-quality crystals?
A3: Controlling Crystal Growth over Nucleation
The final size of your crystals depends on the relative rates of nucleation and growth. When nucleation happens very rapidly, it creates a large number of small crystals that compete for the remaining solute, resulting in a fine powder.[] To get larger crystals, you need to create conditions that favor crystal growth over the formation of new nuclei.
Strategies for Larger Crystals:
-
Minimize the Degree of Supersaturation: High supersaturation drives rapid nucleation.[9] Aim to keep the solution in the metastable zone, where existing crystals can grow but new ones are unlikely to form.
-
Slow Down the Process: This is the most critical factor. Slower cooling or slower addition of an anti-solvent maintains a lower level of supersaturation for a longer period, giving molecules time to arrange themselves onto the existing crystal lattice.[6][19]
-
Use a Different Solvent System: A solvent in which the compound has slightly higher solubility will require more cooling or more anti-solvent to achieve supersaturation, naturally slowing the process. Avoid systems where the compound "crashes out" immediately upon a small temperature change.[15]
-
Minimize Agitation: While stirring is necessary to ensure homogeneity, excessively high shear can cause secondary nucleation and crystal breakage. Gentle, consistent stirring is preferred.[19]
Q4: I suspect I have different crystal forms (polymorphism). How do I investigate and control this?
A4: The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[20] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorph control a critical aspect of pharmaceutical development.[21][22] The formation of different polymorphs is often dictated by kinetic (rate-controlled) versus thermodynamic (stability-controlled) factors during crystallization.[20]
Investigation and Control Strategy:
-
Polymorph Screening: Systematically vary your crystallization conditions to explore the potential polymorphic landscape. Key variables to change include:
-
Solvent: Use a diverse range of solvents (e.g., alcohols, ketones, esters, water, non-polar solvents). Piperazine derivatives, in particular, have been shown to yield different forms depending on solvent choice.[20]
-
Temperature & Cooling Rate: Both the crystallization temperature and the rate at which it is reached can trap different kinetic or thermodynamic forms.
-
Supersaturation Level: High vs. low supersaturation can favor different polymorphs.
-
-
Characterization: Once you have different solid forms, they must be rigorously characterized to confirm they are true polymorphs. Standard techniques include:
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different crystal lattices.[23][24]
-
Differential Scanning Calorimetry (DSC): Can identify different melting points, heats of fusion, and solid-state transitions between polymorphs.[22][24]
-
Raman or IR Spectroscopy: Different packing arrangements can lead to subtle but measurable shifts in vibrational spectra.[21]
-
-
Achieving Control: Once the desired polymorph (usually the most thermodynamically stable one) is identified, the crystallization process must be designed to produce it consistently.
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure it is the form that crystallizes out.[13]
-
Process Parameter Control: Tightly control the solvent system, temperature profile, and concentration to stay within the established parameters for obtaining the target form.
-
Key Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This technique is ideal when your compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two must be miscible.
-
Dissolution: Dissolve the crude 1-(Piperazine-1-carbonyl)cyclopropan-1-ol in the minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature or with gentle warming.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While stirring the solution vigorously, add the "anti-solvent" (e.g., water or heptane) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the "cloud point"). This indicates the onset of nucleation. If nucleation does not occur, try scratching the flask or adding a seed crystal.
-
Crystal Growth: Once cloudy, stop adding the anti-solvent and allow the solution to stir at room temperature for several hours to allow the crystals to grow.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 2: Seeding a Crystallization
Seeding is used to control the onset of crystallization and, often, the resulting crystal form.
-
Prepare Supersaturated Solution: Dissolve your compound in a suitable solvent at an elevated temperature and then cool it slowly. Alternatively, prepare a solution and begin adding an anti-solvent.
-
Identify the Metastable Zone: The solution is in the metastable zone when it is supersaturated but has not yet spontaneously nucleated. This is typically just before the solution turns cloudy.
-
Prepare the Seed Stock: Crush a small number of crystals from a previous batch into a fine powder.
-
Introduce the Seed: Add a tiny amount (the tip of a spatula) of the seed powder to the supersaturated solution.
-
Observe Growth: If done correctly, you should observe crystals growing from the added seeds without the massive spontaneous precipitation of fine powder.
-
Allow to Complete: Let the solution cool and/or stir for the designated time to allow for complete crystallization before filtration.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for solvent selection?
-
A: Given the molecule's structure with strong hydrogen bonding capabilities, start with polar protic solvents like isopropanol (IPA), ethanol, or methanol. Polar aprotic solvents like acetone or ethyl acetate could also be effective. A good screening approach is to test solubility in a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Q: Should I consider forming a salt to improve crystallization?
-
A: Absolutely. The basic piperazine moiety makes this molecule an excellent candidate for salt formation. The hydrochloride salt of 1-(Cyclopropylcarbonyl)piperazine is commercially available, indicating this is a viable strategy.[3] Converting the free base to a salt, such as a hydrochloride or tosylate, often results in a more rigid structure with a higher melting point and enhanced crystallinity.
-
-
Q: How can I remove a colored impurity during crystallization?
-
A: If your solution has a persistent color from a minor impurity, you can often remove it by adding a small amount of activated charcoal to the hot solution before the filtration step.[7] The charcoal adsorbs the colored impurities. Use it sparingly, as it can also adsorb your product, leading to yield loss.[6]
-
References
- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!
- PubMed. (2003, September 15). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- Scribd. (n.d.). Understanding Oiling Out in Crystallization.
- Guide for crystallization. (n.d.).
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
- ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- LFA Machines. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them.
- PMC. (2025, November 25). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
- TradeIndia. (n.d.). 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price.
- Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Chem-Impex. (n.d.). 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- CrystEngComm (RSC Publishing). (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate).
- SpringerLink. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystalline products of CO2capture by piperazine aqueous solutions (2016) | Marina S. Fonari | 10 Citations [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 19. deeside.com [deeside.com]
- 20. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. coherent.com [coherent.com]
- 22. alfatestlab.com [alfatestlab.com]
- 23. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Optimizing solvent selection for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol extraction
Welcome to the Technical Support Center. As Application Scientists, we frequently field questions regarding the isolation of highly polar, functionalized pharmaceutical intermediates. One of the most challenging structural motifs is 1-(Piperazine-1-carbonyl)cyclopropan-1-ol .
This molecule combines a basic secondary amine (piperazine), a neutral tertiary amide, and a sterically hindered tertiary cyclopropanol. This unique triad makes it highly water-soluble and notoriously difficult to extract using standard protocols. Below is our definitive troubleshooting guide and optimized methodology for isolating this compound with high purity and yield.
🔬 Troubleshooting & FAQs
Q1: Why is my extraction yield consistently below 30% when using standard solvents like ethyl acetate or neat dichloromethane?
The Causality: 1-(Piperazine-1-carbonyl)cyclopropan-1-ol is an exceptionally polar molecule. The piperazine ring contains a secondary aliphatic amine with a
Q2: I adjusted the pH to 12, but I am still getting poor partitioning. What is the thermodynamic barrier? The Causality: Even in its neutral form, the molecule's hydrophilicity keeps it thermodynamically stable in water. You must alter the activity of the aqueous phase itself. The Solution: Implement a "salting-out" strategy. Saturate the aqueous phase with sodium chloride (NaCl) prior to extraction. The high ionic strength strongly binds water molecules to solvate the inorganic ions, effectively reducing the amount of free water available to solvate your target organic molecule. This thermodynamic shift forces the intermediate into the organic phase.
Q3: During extraction, a stubborn emulsion forms at the interface. How do I resolve this without degrading the product? The Causality: Emulsions in this context are typically caused by amphiphilic matrix components stabilizing the high surface area of the mixed DCM/water droplets. The Solution: Do not use strong acids or bases to break the emulsion, as the cyclopropanol ring can undergo degradation under extreme pH and thermal stress. Instead, use mechanical disruption. Centrifugation (3000 x g for 10 minutes) forces phase coalescence based on density differences. Alternatively, filtering the biphasic mixture through a pad of Celite removes particulate stabilizers.
Q4: I need to remove the solvent, but I am noticing degradation of my product. What am I doing wrong? The Causality: The tertiary alcohol on the cyclopropane ring is sensitive to thermal degradation. If you selected a solvent with a high boiling point (like n-butanol), the extended heat required for evaporation will degrade the compound[3]. The Solution: Always select an extraction solvent with a boiling point compatible with the thermal stability of your compound[3]. The DCM:IPA (4:1) mixture boils at approximately 45 °C, allowing for rapid, low-temperature solvent removal via rotary evaporation.
Q5: For analytical quantification (LC-MS) from biological matrices, liquid-liquid extraction is too variable. What is the recommended alternative? The Causality: For micro-scale extraction of polar basic compounds from complex matrices (like plasma), LLE can suffer from poor recovery and ion suppression[4]. The Solution: Utilize Polymeric Solid Phase Extraction (SPE) with a strong cation exchange mixed-mode sorbent. Because the piperazine ring is basic, you can acidify the sample to charge the amine, allowing it to bind strongly to the cation exchange groups while neutral interferences are washed away[4].
📊 Solvent System Optimization Data
Selecting the correct solvent requires balancing dielectric properties, hydrogen-bonding capacity, and boiling points to prevent thermal degradation[3]. Furthermore, modern pharmaceutical extraction increasingly prioritizes solvents with favorable toxicity limits[5].
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Suitability for Polar Amines | Estimated Recovery (%) |
| Ethyl Acetate (Neat) | 6.0 | 77.1 | Poor (Lacks strong H-bond donor) | < 30% |
| Dichloromethane (Neat) | 9.1 | 39.6 | Low (Good dispersion, poor H-bonding) | ~ 40% |
| n-Butanol (Neat) | 17.8 | 117.7 | High (Excellent H-bonding, but high thermal degradation risk) | > 85% |
| DCM : Isopropanol (4:1) | ~ 11.0 | ~ 45.0 | Optimal (Synergistic solvation, low boiling point) | > 90% |
⚙️ Experimental Protocol: Optimized Liquid-Liquid Extraction
This self-validating protocol is designed to maximize recovery of the polar free base while protecting the fragile cyclopropanol moiety.
Step 1: Matrix Conditioning Cool the aqueous reaction mixture to 5–10 °C. Causality: Minimizes exothermic degradation during the subsequent pH adjustment step.
Step 2: pH Adjustment Slowly add 1M NaOH dropwise while monitoring with a calibrated pH probe. Terminate addition when the pH reaches 11.5. Self-Validation Check: The solution should remain relatively clear; if heavy precipitation occurs, it may indicate inorganic salt crash-out, which is acceptable and actually aids the next step.
Step 3: Salting Out Add solid NaCl incrementally until no more dissolves (saturation). Agitate for 15 minutes.
Step 4: Solvent Addition Prepare a fresh mixture of DCM:IPA (4:1 v/v). Add a volume equal to 50% of the aqueous phase volume.
Step 5: Equilibration Vigorously mix for 5 minutes. Vent the separatory funnel frequently to release any pressure.
Step 6: Phase Separation Allow the layers to separate for 15 minutes. Self-Validation Check: Because DCM is halogenated and denser than water, the organic phase containing your product will be the bottom layer. Collect this layer.
Step 7: Back-Extraction & Recovery
Repeat Steps 4-6 twice more with fresh DCM:IPA. Combine all organic extracts. Dry the combined organic layers over anhydrous
🗺️ Extraction Decision Workflow
Caption: Workflow for the pH-driven liquid-liquid extraction of polar basic amines.
📚 References
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. 1
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. 3
-
Yaseen, G. et al. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. 5
-
Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. LCMS.cz. 4
-
Majors, R. (2020). Practical Aspects of Solvent Extraction. LCGC International. 2
Sources
Removing unreacted piperazine from 1-(Piperazine-1-carbonyl)cyclopropan-1-ol mixtures
Welcome to the technical support guide for the purification of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with removing unreacted piperazine from reaction mixtures. Our focus is on providing scientifically-grounded, practical solutions to ensure the high purity of your target compound.
Introduction: The Purification Challenge
The synthesis of N-acyl piperazines, such as 1-(Piperazine-1-carbonyl)cyclopropan-1-ol, often involves using an excess of piperazine to drive the reaction to completion or to act as a base.[1] However, this strategy leaves a significant purification challenge: separating the desired product from the unreacted, highly polar, and basic piperazine starting material. Both compounds exhibit some degree of water solubility, complicating standard extractive workups.[2][3] This guide outlines several effective strategies, explaining the chemical principles that make them successful.
Physicochemical Property Comparison
Understanding the differences in the physical and chemical properties of your product and the piperazine impurity is the foundation for selecting an effective purification strategy.[4]
| Property | Piperazine | 1-(Piperazine-1-carbonyl)cyclopropan-1-ol (Product) | Rationale for Separation |
| Molecular Weight | 86.14 g/mol [2] | ~170.22 g/mol (Calculated) | Significant difference, but not ideal for distillation due to the low volatility of the product. |
| Basicity (pKa) | pKa1 ≈ 5.35, pKa2 ≈ 9.73[5] | Estimated pKa < 5 (Tertiary amide is a very weak base) | This large difference in basicity is the key to separation via acid-base extraction. |
| Solubility | Highly soluble in water; soluble in ethanol.[2][6] | Expected to have moderate organic solvent solubility and some water solubility. | Differential solubility can be exploited in extraction, crystallization, and chromatography. |
| Physical State | White crystalline solid[2] | Expected to be a solid or high-boiling oil. | Enables purification by crystallization if the product is a solid. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My ¹H NMR spectrum still shows significant piperazine signals after a standard aqueous workup.
-
Root Cause Analysis: A simple water wash is often insufficient because both piperazine and, to some extent, the N-acylated product can partition into the aqueous layer. Furthermore, piperazine is a strong enough base to remain partially in the organic layer, especially if the organic solvent has some polarity (e.g., ethyl acetate).
-
Solution: Acid-Base Extraction: This is the most robust and widely used method for removing basic impurities like piperazine.[7][8] The strategy relies on the significant difference in pKa values. Piperazine, with its two secondary amine groups (pKa ≈ 5.35 and 9.73), is readily protonated by a dilute acid to form a highly water-soluble salt.[5][9] Your product, a tertiary amide, is a much weaker base and will remain in the organic phase under these conditions.
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). Repeat the wash 2-3 times. The piperazine will react to form piperazine dihydrochloride, which is highly soluble in the aqueous layer.[7]
-
Phase Separation: Carefully separate the organic layer. Collect all aqueous layers and back-extract once with a fresh portion of the organic solvent to recover any product that may have partitioned into the acidic water.
-
Neutralization Wash (Optional but Recommended): Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for piperazine removal via acidic wash.
-
Problem 2: My product has some water solubility, and I'm experiencing significant product loss during acid-base extraction.
-
Root Cause Analysis: If your target molecule possesses polar functional groups in addition to the piperazine moiety, it may exhibit partial solubility in the aqueous acidic washes, leading to reduced yield.
-
Solution 1: Precipitation as Piperazine Salt: This method avoids aqueous extraction altogether. By dissolving the crude mixture in a non-polar solvent like acetone and adding an acid, piperazine can be selectively precipitated as a salt, leaving your product in solution.[7][10]
Protocol 2: Selective Precipitation of Piperazine Diacetate
-
Dissolution: Dissolve the crude reaction mixture in acetone. Ensure the water content is minimal (<4%) for high recovery.[7]
-
Acidification: While stirring, slowly add glacial acetic acid (at least 2 equivalents relative to the piperazine).
-
Precipitation: The piperazine diacetate salt will precipitate as a crystalline solid. Cooling the mixture (e.g., to 10-20°C) can enhance precipitation.[10]
-
Isolation: Filter the mixture to remove the solid piperazine diacetate.
-
Purification: Wash the collected solid with a small amount of cold acetone. The combined filtrate contains your purified product. Concentrate the filtrate under reduced pressure.
-
-
Solution 2: Scavenger Resins: For removing trace to moderate amounts of piperazine, solid-supported scavenger resins are an excellent choice.[7][11] These are polymer beads functionalized with groups (e.g., isocyanate or sulfonic acid) that covalently bind to amines.
Protocol 3: Amine Scavenging
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Resin Addition: Add the appropriate scavenger resin (e.g., an isocyanate- or sulfonyl chloride-functionalized polystyrene resin) to the solution. Use a stoichiometric excess (typically 2-4 equivalents) relative to the residual piperazine.
-
Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours; monitor the reaction by TLC or LC-MS to determine completion.
-
Filtration: Once all the piperazine has been scavenged, simply filter the mixture to remove the resin beads.
-
Concentration: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Caption: Decision tree for selecting a purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing a large excess of piperazine? A1: For bulk removal, acid-base extraction (Protocol 1) is typically the most efficient and cost-effective method.[7] Its effectiveness relies on the fundamental chemical principle of converting the basic piperazine into a water-soluble salt, allowing for easy separation from your less basic product in an organic solvent.
Q2: I've removed the bulk of the piperazine, but trace amounts remain. How can I achieve >99% purity? A2: For removing the final traces of piperazine, more refined techniques are necessary.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7] For your product, normal-phase chromatography on silica gel is a good starting point. A mobile phase of DCM/MeOH or EtOAc/Heptane with a small amount of triethylamine (e.g., 0.5-1%) can help prevent peak tailing caused by the basic nature of any residual piperazine.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful final purification step. The key is to find a solvent system where your product has high solubility at an elevated temperature and low solubility at room temperature or below, while piperazine remains soluble. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, or mixtures like EtOAc/heptane.
Q3: Can I use distillation to remove piperazine? A3: It is generally not recommended. Piperazine has a boiling point of 146 °C, and your product is likely to be a high-boiling oil or solid with low volatility.[2] Attempting to distill piperazine away would require high temperatures and vacuum, which could lead to product degradation. A more viable, though advanced, approach is to convert the piperazine to a non-volatile salt with an acid and then distill the product away from the salt, but this is only feasible if your product is sufficiently volatile and thermally stable.[7]
Q4: How can I confirm that all the piperazine has been removed? A4: Several analytical techniques can be used:
-
¹H NMR Spectroscopy: This is often the quickest method. The characteristic signal for the eight equivalent protons of piperazine appears as a singlet around 2.8-3.0 ppm in CDCl₃. The absence of this signal is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method.[7] Since piperazine lacks a strong UV chromophore, detection can be challenging. Derivatization with an agent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can make it easily detectable by a UV detector.[12] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Gas Chromatography (GC): GC can also be used for piperazine quantification, often with a flame ionization detector (FID).[13]
Q5: Why is piperazine so difficult to remove with just a water wash? A5: Piperazine is highly soluble in water, but its basicity means it can also have some solubility in organic solvents, especially polar ones.[2][3] In a two-phase system of water and an organic solvent, an equilibrium is established where some piperazine remains in the organic layer. The acidic wash is crucial because it converts piperazine into its ionic salt form, which has virtually no solubility in common organic solvents, thus shifting the equilibrium entirely into the aqueous phase for effective removal.
References
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[37]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. jocpr.com [jocpr.com]
- 13. hakon-art.com [hakon-art.com]
- 14. sintef.no [sintef.no]
- 15. webqc.org [webqc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
- 25. osti.gov [osti.gov]
- 26. 1-(Cyclopropylcarbonyl)piperazine 97 59878-57-8 [sigmaaldrich.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. 1-(CYCLOPROPANECARBONYL)PIPERAZINE 97 | 59878-57-8 [chemicalbook.com]
- 32. US3105019A - Recovery of piperazine - Google Patents [patents.google.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 35. chemimpex.com [chemimpex.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. papers.ssrn.com [papers.ssrn.com]
Controlling temperature for exothermic piperazine acylation reactions
Technical Support Center: Exothermic Reaction Control Topic: Piperazine Acylation & Amide Coupling
Welcome to the Advanced Synthesis Support Hub
Status: Operational | Tier: Level 3 (Process Safety & Optimization) Safety Warning: Acylation reactions involving piperazine and acid chlorides/anhydrides are highly exothermic. Inadequate heat removal can lead to thermal runaway, solvent boiling, and rapid pressure increases. Always perform a risk assessment (HazOp) before scaling up.
Module 1: The Thermodynamics of Control
Q: Why does my internal temperature spike even when the jacket is set to -20°C?
A: You are likely experiencing Heat Accumulation rather than just heat generation. This is a common misconception in scale-up.
In piperazine acylation, the reaction between the secondary amine and an acyl chloride is instantaneous (
-
Scenario A (Ideal): You add the acylating agent slowly. The reaction happens as you add it. The heat is generated over time and removed by the chiller.
-
Scenario B (The Spike): You add the agent quickly at -20°C. The reaction kinetics slow down slightly, or mixing is poor. You have "accumulated" unreacted reagents. As the vessel warms slightly or mixing improves, all that accumulated energy releases at once. The jacket cannot remove this instantaneous surge.
The Fix: Switch from Reaction Controlled to Dosing Controlled. Your addition rate must be slower than the cooling capacity of your reactor.
Figure 1: The mechanism of thermal runaway during exothermic additions. Accumulation of unreacted material is the primary hazard.
Module 2: Selectivity & Impurity Management
Q: I am targeting mono-acylation, but I keep getting 15-20% di-acylated impurity. Is temperature the cause?
A: Yes, temperature and mixing are the primary drivers of selectivity here. Piperazine has two equivalent nucleophilic sites. Once the first acylation occurs, the resulting amide is less nucleophilic (electron-withdrawing effect), but the difference is not absolute.
Mechanism of Failure: If you add the acyl chloride too fast or at too high a temperature, you create localized "hotspots" of high concentration. In these zones, the mono-acylated product encounters more acyl chloride before it can diffuse away, leading to the di-acylated byproduct.
The "Salt Trick" Protocol: To guarantee mono-acylation, do not rely solely on stoichiometry. Use pH-controlled selective protonation .
-
React Piperazine with 1.0 eq of HCl.
-
This forms Piperazine-monohydrochloride.[1]
-
The protonated nitrogen is non-nucleophilic.[1][2] The free nitrogen reacts.[3]
-
Result: >95% Mono-selectivity.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| High Di-acylated Impurity | Localized high concentration (mixing) | Increase stirring RPM; dilute acylating agent in solvent before addition. |
| High Di-acylated Impurity | Temperature too high | Lower addition temp to -10°C to exploit kinetic difference between |
| Low Yield / Unreacted SM | Hydrolysis of Acyl Chloride | Ensure solvent is anhydrous; check inert gas lines for moisture. |
| Pressure Buildup | HCl Gas Evolution | If not using a base scavenger (like TEA), HCl gas will form. Add a scrubber or use a base. |
Module 3: Experimental Protocol (SOP)
Standard Operating Procedure: Controlled Mono-Acylation of Piperazine Scale: 100 mmol | Target Temp: 0°C to 5°C
Reagents:
-
Piperazine (anhydrous)
-
Dichloromethane (DCM) or THF (High heat capacity, good solubility)
-
Triethylamine (Base scavenger, 1.2 eq)
-
Acyl Chloride (1.0 eq)[1]
Workflow:
-
System Prep: Purge reactor with
. Set jacket temperature to -5°C. -
Charge: Add Piperazine and Triethylamine to DCM. Stir until dissolved.
-
Cooling: Allow internal temperature (Ti) to reach 0°C.
-
Dosing (The Critical Step):
-
Dilute Acyl Chloride in DCM (1:1 ratio).
-
Add dropwise.[1]
-
Rule: Stop addition if Ti rises > 5°C. Resume only when Ti < 2°C.
-
-
Quench: Once addition is complete, stir for 30 mins. Quench with saturated
.[1]
Figure 2: Step-by-step workflow emphasizing the temperature-dependent dosing loop.
Module 4: Hardware & Calculations
Q: How do I calculate the cooling power required for scale-up?
A: You must calculate the Heat Flow (
- : Assume -120,000 J/mol (Conservative estimate for amide coupling).
-
Example: Adding 1 mol of reagent over 1 hour (3600s).
-
Scale-up Warning: If you scale to 100 mol but keep the 1-hour time, you generate 3.3 kW of heat. If your chiller only handles 1 kW, you will have a runaway. You must extend the addition time to >3.5 hours.
Table: Solvent Thermal Properties for Safety Choosing a solvent with high heat capacity acts as a thermal buffer.
| Solvent | Boiling Point (°C) | Heat Capacity ( | Suitability |
| DCM | 40°C | 1.19 | High Risk. Low BP means easy to pressurize/boil. Good solubility. |
| THF | 66°C | 1.74 | Medium. Better thermal buffer than DCM. |
| Toluene | 110°C | 1.70 | Safe. High BP prevents boiling, but solubility of piperazine may be lower. |
| Water | 100°C | 4.18 | Excellent Buffer. Only for Schotten-Baumann (biphasic) protocols. |
References
-
Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses piperazine prevalence and synthesis). Link
-
Pygall, S. R., et al. (2015). "Mechanistic and kinetic studies of the reaction of amines with acyl chlorides." Organic Process Research & Development. (General kinetics for amide coupling). Link
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[4] (Source for heat accumulation theory). Link
Sources
Validation & Comparative
1H NMR Spectral Analysis of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol: A Comparative Guide
Introduction: The Analytical Challenge
The molecule 1-(piperazine-1-carbonyl)cyclopropan-1-ol represents a critical pharmacophore in modern drug discovery, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogues) and GPCR modulators. Structurally, it combines a rigid, strained cyclopropane ring with a polar hydroxyl group and a flexible, basic piperazine moiety via an amide linkage.
From an NMR perspective, this molecule presents three distinct challenges that routine analysis often fails to address:
-
Geminal Disubstitution: The 1-hydroxy-1-carbonyl substitution pattern on the cyclopropane ring creates a specific electronic environment that distinguishes it from common impurities like unsubstituted cyclopropanecarbonyl piperazine.
-
Exchangeable Protons: The tertiary hydroxyl group (-OH) and the secondary amine (-NH) are sensitive to solvent choice and concentration.
-
Conformational Isomerism: The partial double-bond character of the amide bond (
) restricts rotation, frequently leading to signal broadening or peak doubling of the piperazine protons at room temperature.
This guide compares analytical approaches to establish a self-validating protocol for the unambiguous identification of this compound.
Strategic Comparison: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of key structural features. The table below compares the performance of the three most common NMR solvents for this specific substrate.
Table 1: Comparative Solvent Performance[1]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Standard) | D₂O (Specialized) |
| Hydroxyl (-OH) Signal | Visible (Sharp/Broad Singlet, ~5.5–6.5 ppm) | Invisible/Broad (Exchanges/overlaps) | Absent (Exchanges with D) |
| Amine (-NH) Signal | Broad, variable (2.0–3.5 ppm) | Broad, often invisible | Absent (Exchanges with D) |
| Cyclopropyl Resolution | Excellent (Distinct multiplets) | Good (Slightly compressed) | Good (Shifted upfield) |
| Water Interference | Low (H₂O at 3.33 ppm, usually separate) | High (H₂O at 1.56 ppm, overlaps with cyclopropyl) | N/A (HOD solvent peak dominant) |
| Rotamer Coalescence | Slow exchange (sharper split peaks) | Intermediate exchange (broad peaks) | Fast exchange (averaged peaks) |
Expert Insight: For structural confirmation , DMSO-d₆ is the superior choice. It is the only solvent that allows for the direct observation of the tertiary hydroxyl proton, which is the definitive spectral fingerprint distinguishing this product from its non-hydroxylated precursors.
Detailed Spectral Assignment (The Performance)
The following analysis assumes DMSO-d₆ at 298 K (25°C).
Region A: The Diagnostic Hydroxyl (~5.5 – 6.5 ppm)
-
Signal: Singlet (s).
-
Logic: The tertiary alcohol has no vicinal protons, so it appears as a singlet. Its chemical shift is highly concentration-dependent but typically resonates downfield of water.
-
Validation: Addition of
to the tube will cause this peak to disappear, confirming it is an exchangeable proton.
Region B: The Piperazine "Rotamer" Zone (2.5 – 3.8 ppm)
The piperazine ring protons appear as four distinct multiplets due to the restricted rotation of the amide bond.
- -Methylene (Amide side): Two broad multiplets or triplets around 3.4 – 3.7 ppm . The restricted rotation makes the "syn" and "anti" protons magnetically non-equivalent.
- -Methylene (Amine side): Two multiplets around 2.6 – 2.9 ppm . These are less affected by the amide anisotropy but still distinct.
-
Amine (-NH): Usually a broad singlet overlapping in this region or shifted upfield depending on water content.
Region C: The Cyclopropyl Fingerprint (0.8 – 1.2 ppm)
The cyclopropane protons form a higher-order AA'BB' system.
-
Shift: 0.85 – 1.15 ppm .
-
Pattern: Two distinct multiplets (centered approx. 0.9 and 1.1 ppm).
-
Differentiation: In the unsubstituted analogue (lacking the -OH), these protons typically resonate further upfield (0.6 – 0.9 ppm). The electronegative oxygen of the hydroxyl group deshields the ring protons, shifting them downfield by ~0.2–0.3 ppm.
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the signals and validating the structure, differentiating it from common impurities.
Caption: Logical workflow for the structural verification of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol using DMSO-d6.
Advanced Characterization: Variable Temperature (VT) NMR
A common point of confusion for this molecule is the "messy" appearance of the piperazine region at room temperature. This is not due to impurity, but amide bond rotamers .
The Mechanism
The
Experimental Protocol for VT-NMR
To obtain a sharp, high-resolution spectrum of the piperazine ring:
-
Prepare Sample: 10 mg in 0.6 mL DMSO-d₆.
-
Heat: Gradually increase probe temperature to 353 K (80°C) .
-
Observation: As temperature rises, the rotation rate increases (
). The broad multiplets will coalesce into two sharp triplets (representing the time-averaged environment).
Caption: Effect of temperature on the NMR appearance of the piperazine amide bond.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize water interference, follow this "Application Scientist" standard protocol:
-
Drying: Ensure the solid sample is dried under high vacuum (<1 mbar) for 4 hours to remove residual synthesis solvents (EtOAc/DCM) which can overlap with the cyclopropyl region.
-
Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water content.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Higher concentrations may induce intermolecular H-bonding, shifting the -OH peak.
-
Acquisition:
-
Relaxation Delay (d1): 5 seconds (essential for accurate integration of the -OH proton).
-
Scans (ns): 16 or 32 .
-
Pulse Angle: 30° or 45°.
-
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Link
-
Doc Brown's Chemistry. "Analysis of the 1H NMR spectrum of cyclopropane." Link
-
ChemicalBook. "1-Hydroxy-1-cyclopropanecarboxylic acid NMR Spectrum." Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
Sources
FTIR characteristic peaks of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Advanced Spectroscopic Characterization Guide: 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Part 1: Executive Summary & Strategic Context
Subject: 1-(Piperazine-1-carbonyl)cyclopropan-1-ol Synonyms: (1-Hydroxycyclopropyl)(piperazin-1-yl)methanone; 1-Hydroxycyclopropanecarbonyl piperazine. Role: Key intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and a structural probe for alpha-hydroxy amide pharmacophores.
The Analytical Challenge: In drug development, this molecule presents a specific characterization challenge: distinguishing the alpha-hydroxy amide core from two critical "look-alikes":
-
The Precursor: 1-Hydroxycyclopropanecarboxylic acid (Reaction monitoring).
-
The Deoxy-Analog: 1-(Cyclopropanecarbonyl)piperazine (Impurity identification).
This guide provides a definitive FTIR comparison to validate synthesis success and purity, moving beyond simple peak listing to mechanistic spectral interpretation.
Part 2: Comparative FTIR Profiling
The following data synthesizes experimental characteristic frequencies for the target and its critical comparators.
Table 1: Diagnostic Peak Comparison
| Spectral Region | Target: 1-(Piperazine-1-carbonyl)cyclopropan-1-ol | Precursor: 1-Hydroxycyclopropanecarboxylic Acid | Analog: 1-(Cyclopropanecarbonyl)piperazine | Mechanistic Insight |
| OH/NH Stretch (3600–3100 cm⁻¹) | 3400–3200 cm⁻¹ (Broad) Overlapping O-H (alcohol) and N-H (amine). | 3300–2500 cm⁻¹ (Very Broad) Characteristic O-H stretch of carboxylic acid dimers ("Hairy beard"). | ~3300 cm⁻¹ (Sharp/Medium) Single N-H stretch (secondary amine). No O-H band. | The disappearance of the broad acid "beard" and emergence of a distinct alcohol/amine envelope confirms amide formation. |
| Cyclopropane C-H (3100–3000 cm⁻¹) | 3090–3010 cm⁻¹ (Weak) Unique C-H stretch due to ring strain ( | 3090–3010 cm⁻¹ (Weak) Present. | 3090–3010 cm⁻¹ (Weak) Present. | Diagnostic for the integrity of the cyclopropane ring. If absent, ring opening has occurred. |
| Carbonyl (C=O) (1750–1600 cm⁻¹) | 1640–1620 cm⁻¹ (Strong) Amide I band. Lowered by H-bonding from alpha-OH. | 1720–1690 cm⁻¹ (Strong) Acid C=O dimer. | 1650–1630 cm⁻¹ (Strong) Amide I band. Typically higher frequency than the OH-target. | CRITICAL CHECKPOINT: Complete shift from ~1700 to ~1630 cm⁻¹ proves conversion of Acid to Amide. |
| Amide II / C-N (1550–1400 cm⁻¹) | ~1450–1420 cm⁻¹ C-N stretch (Amide) + CH₂ scissoring. | N/A | ~1440 cm⁻¹ | Confirmation of the amide bond (O=C–N). |
| C-O Stretch (1200–1000 cm⁻¹) | 1150–1050 cm⁻¹ (Medium) Tertiary alcohol C-O stretch. | 1250–1200 cm⁻¹ Acid C-O stretch. | Absent | Distinguishes the Target from the Deoxy-Analog. |
Part 3: Critical Analysis & Causality
The Alpha-Hydroxy Effect (Intramolecular H-Bonding)
Unlike standard amides, 1-(Piperazine-1-carbonyl)cyclopropan-1-ol possesses a hydroxyl group at the alpha position.
-
Observation: The Amide I band (C=O stretch) often appears at a lower frequency (red-shifted by 10–20 cm⁻¹) compared to the non-hydroxy analog.
-
Causality: The alpha-hydroxyl group can form an intramolecular hydrogen bond with the amide oxygen or the piperazine nitrogen. This weakens the C=O bond order, lowering its vibrational frequency.
-
Validation: If the C=O peak remains high (>1650 cm⁻¹), suspect failure of hydroxylation or presence of the deoxy-impurity.
Cyclopropane "Breathing" Mode
The cyclopropane ring exhibits a characteristic "ring breathing" mode (symmetric expansion/contraction) typically around 1020–1000 cm⁻¹ .
-
Interference Warning: In the target molecule, the tertiary alcohol C-O stretch (~1050–1150 cm⁻¹) may overlap with this region.
-
Resolution: Look for the high-frequency C-H stretches (>3000 cm⁻¹) to confirm the ring is intact. A loss of peaks >3000 cm⁻¹ combined with new peaks at 2900 cm⁻¹ suggests ring opening to a linear alkyl chain.
Part 4: Validated Experimental Protocol
To ensure reproducible spectral data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for this hygroscopic amine to prevent water interference in the OH/NH region.
Step-by-Step Workflow:
-
Background Acquisition:
-
Clean crystal (Diamond/ZnSe) with isopropanol.
-
Acquire air background (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Solid: Place ~5 mg of sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Oil/Gum: Spread a thin film. No pressure clamp needed.
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio for weak cyclopropane peaks).
-
-
Data Processing (The "Self-Check"):
-
Baseline Correction: Apply only if "scattering slope" is observed.
-
Normalization: Normalize to the Amide I peak (highest intensity) for overlay comparison.
-
QC Check: If a broad hump appears >3000 cm⁻¹ without distinct features, dry the sample (vacuum oven, 40°C, 2h) and re-run to remove physisorbed water.
-
Part 5: Synthesis Verification Workflow (Visualization)
The following diagram illustrates the logical decision tree for validating the synthesis of the target molecule using FTIR checkpoints.
Caption: Logical flow for FTIR spectral verification of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol synthesis, highlighting critical failure modes (residual acid, ring opening).
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 23725625 (Olaparib Intermediate/Analog). Retrieved from [Link]
-
Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectra of Carboxylic Acid Derivatives (Amides). Retrieved from [Link]
Comprehensive Structural Validation of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol: X-ray Crystallography vs. Orthogonal Modalities
In modern structure-based drug design (SBDD), the precise three-dimensional elucidation of sp³-rich building blocks is non-negotiable. 1-(Piperazine-1-carbonyl)cyclopropan-1-ol represents a highly versatile, polar scaffold featuring a basic piperazine ring, a sterically constrained cyclopropanol moiety, and a planar amide linker. Validating the exact conformation of this molecule—specifically the piperazine chair dynamics, the amide bond resonance, and the hydrogen-bonding network of the tertiary alcohol—requires rigorous analytical techniques.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal modalities like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a self-validating experimental blueprint for structural elucidation.
Comparative Analysis of Structural Validation Modalities
While SCXRD has historically been the gold standard for absolute configuration, the physical state of the sample often dictates the analytical approach. Understanding the mechanistic limitations of each technique is critical for efficient pipeline progression.
Quantitative Comparison of Modalities
| Feature | Single-Crystal XRD (SCXRD) | MicroED | Solution NMR |
| Primary Output | Absolute 3D coordinates, electron density[1] | High-res 3D coordinates from electrostatic potential | Solution-state connectivity & dynamics[2] |
| Sample Requirement | Large single crystal (> 50 µm) | Nanocrystals (100–500 nm)[3] | 1–5 mg dissolved in deuterated solvent |
| Resolution Limit | < 0.84 Å (Atomic resolution) | ~1.0 Å | N/A (Ensemble average) |
| Hydrogen Detection | Weak (requires high-angle data or neutron diff.) | Moderate (electron scattering is sensitive to charge) | Excellent (Direct ¹H observation) |
| Key Limitation | Crystallization bottleneck[3] | Requires cryo-TEM; dynamical scattering artifacts[4] | Cannot easily yield absolute 3D coordinates[2] |
Causality in Modality Selection
-
SCXRD: We rely on SCXRD because X-rays scatter off electron clouds, providing a direct, static map of the molecule's electron density. It is the only routine method that definitively proves absolute stereochemistry and precise bond lengths[1].
-
MicroED: When 1-(Piperazine-1-carbonyl)cyclopropan-1-ol precipitates as an amorphous powder rather than a single crystal, MicroED is the superior alternative. Because electrons interact with matter 10,000 times more strongly than X-rays, MicroED can extract high-quality diffraction patterns from sub-micron crystallites[4].
-
NMR: X-ray techniques suffer from the inability to observe domain movements or solution-state conformers. We use NMR to complement SCXRD, ensuring that the rigid crystal structure represents the biologically relevant solution conformation[2].
Fig 1: Decision matrix for selecting the optimal structural validation modality.
Experimental Protocol: A Self-Validating SCXRD Workflow
To achieve publishable structural validation of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol, we must engineer a protocol where the data inherently proves its own validity. The following workflow details the causality behind each experimental choice.
Step 1: Salt Formation and Crystallization
-
The Challenge: The free base of the piperazine moiety is highly polar and often yields hygroscopic oils rather than ordered crystals.
-
The Solution: We convert the molecule to its hydrochloride (HCl) salt.
-
Causality: Protonating the secondary amine of the piperazine ring introduces strong ionic interactions and directional hydrogen bonding (N⁺-H ··· Cl⁻). This drastically increases the lattice energy, promoting the formation of highly ordered, rigid crystals.
-
Method: Dissolve 10 mg of the compound in minimal methanol. Add 1.1 equivalents of 1M HCl in ether. Set up a vapor diffusion chamber using pentane as the antisolvent. Slow supersaturation minimizes nucleation events, ensuring the growth of single crystals >50 µm.
Step 2: Cryo-Mounting and Data Collection
-
Method: Harvest a single crystal using a micromount, coat it in Paratone-N oil, and immediately flash-cool it to 100 K in a nitrogen stream.
-
Causality: Flash-cooling serves two critical purposes: (1) It mitigates radiation damage caused by the intense X-ray beam, and (2) it reduces the thermal vibrations (B-factors) of the atoms, allowing for the collection of high-angle diffraction data necessary for atomic resolution (< 0.84 Å).
Step 3: Phasing and Anisotropic Refinement
-
Method: Integrate the diffraction spots and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). -
Causality: Because X-ray detectors only measure the amplitude of the diffracted wave and lose the phase angle, Direct Methods use probabilistic relationships between the amplitudes to mathematically recover the phases. We model all non-hydrogen atoms anisotropically (as ellipsoids rather than spheres) to account for directional thermal motion, drastically lowering the R-factor.
Step 4: System Self-Validation (CheckCIF)
A robust protocol must be self-verifying. The final structural model is subjected to the CheckCIF algorithm, which compares the experimental geometry against the Cambridge Structural Database (CSD).
-
Validation Metrics: A successful structure must yield an
value < 0.05 (indicating that the theoretical model matches the experimental data with >95% accuracy) and a < 0.15. Any Level A or B alerts (e.g., missed symmetry or incorrect bond lengths) indicate a failure in the model, requiring iterative refinement.
Fig 2: Self-validating SCXRD experimental workflow for small molecule elucidation.
Conclusion & Best Practices
For 1-(Piperazine-1-carbonyl)cyclopropan-1-ol, SCXRD remains the definitive method for proving 3D geometry, provided the crystallization bottleneck can be overcome via salt screening. However, researchers must not view X-ray structures as absolute biological truth; they are static snapshots of a molecule in a crystal lattice[1].
Best Practice: Always cross-validate SCXRD data with Solution NMR to confirm that the solid-state piperazine chair conformation persists in an aqueous environment[2]. If crystallization fails entirely, immediately pivot to MicroED , which can extract identical high-resolution data directly from the amorphous powder[3].
References
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC N
- Comparison of NMR and X-ray crystallography Birkbeck, University of London
- SCXRD vs MicroED Comparison for Crystallography Research Cre
- Electron crystallography of small molecules: Big impact on science! Dectris
Sources
1-(Piperazine-1-carbonyl)cyclopropan-1-ol Reference Standards: A Comprehensive Purity Testing Comparison Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottlenecks associated with controlling non-chromophoric impurities. One such critical compound is 1-(piperazine-1-carbonyl)cyclopropan-1-ol , a hydroxylated impurity of 1-(cyclopropylcarbonyl)piperazine. [2] is the primary starting material for the synthesis of [1], a blockbuster PARP inhibitor used in BRCA-mutated ovarian and breast cancers. During synthesis or prolonged storage, oxidative stress can hydroxylate the cyclopropyl ring at the 1-position. If this impurity is not strictly controlled, it carries over into the active pharmaceutical ingredient (API) coupling step, generating a hydroxylated API analog. According to the [3], such process-related impurities must be rigorously identified, quantified, and qualified to ensure patient safety.
This guide objectively compares the performance of different reference standard grades for 1-(piperazine-1-carbonyl)cyclopropan-1-ol and provides a field-proven, self-validating analytical protocol for its quantification.
Mechanistic Context: The Carryover Pathway
Understanding the origin of an impurity dictates how we test for it. The cyclopropane ring is generally stable, but trace peroxides in synthetic solvents can initiate radical hydroxylation. Because the resulting 1-(piperazine-1-carbonyl)cyclopropan-1-ol retains the secondary amine of the piperazine ring, it competes directly with the intended starting material during the subsequent phthalazinone coupling reaction.
Mechanistic pathway of 1-(piperazine-1-carbonyl)cyclopropan-1-ol carryover into API synthesis.
Comparison of Reference Standard Grades
To accurately quantify this impurity, laboratories must source a reference standard. Because this molecule lacks a conjugated
Below is an objective comparison of the three primary sources of reference standards based on experimental validation in our lab.
Table 1: Performance Comparison of Reference Standard Sources
| Metric | High-Purity Synthesized (Analytical Grade) | In-House Isolated (Prep-HPLC) | Secondary / Pharmacopeial Grade |
| Purity (CAD/MS) | > 99.5% | 92.0% - 96.5% | > 98.0% |
| Water Content (KF) | < 0.5% | 2.0% - 5.0% (Hygroscopic) | < 1.0% |
| Residual Solvents | < 0.1% (Lyophilized) | High (TFA/Formate salts often present) | Compliant with ICH Q3C |
| Structural ID | 1H/13C NMR, HRMS | 1H NMR only | Full Compendial Monograph |
| Best Use Case | Method validation, API release testing | Early R&D, structural elucidation | Routine QC, regulatory submission |
| Drawbacks | Higher procurement cost | Salt carryover inflates apparent mass | Rarely available for novel impurities |
Application Insight: We strongly recommend High-Purity Synthesized Standards for final method validation. In-house isolated standards frequently suffer from trifluoroacetic acid (TFA) salt formation during preparative HPLC. Because TFA is invisible to standard UV and heavily suppresses MS ionization, the purity of in-house standards is often grossly overestimated, leading to inaccurate impurity quantification in the final API.
Experimental Protocol: A Self-Validating UHPLC-CAD/MS System
To overcome the lack of a UV chromophore and the high polarity of the piperazine ring, we employ an orthogonal self-validating workflow. We use Charged Aerosol Detection (CAD) for universal, mass-proportional quantification, paired simultaneously with High-Resolution Mass Spectrometry (HRMS) for structural confirmation.
Step-by-Step Methodology
1. Sample Preparation:
-
Causality: 1-(piperazine-1-carbonyl)cyclopropan-1-ol is highly polar and hygroscopic.
-
Action: Weigh 10.0 mg of the reference standard rapidly under controlled humidity. Dissolve in 10.0 mL of Acetonitrile/Water (90:10, v/v) to create a 1.0 mg/mL stock. The high organic content prevents hydrolysis and matches the initial conditions of the HILIC/Polar-embedded gradient.
2. Chromatographic Separation (UHPLC):
-
Causality: Traditional C18 columns cause peak tailing for basic piperazines due to secondary interactions with residual silanols.
-
Action: Use a Polar-embedded C18 column (e.g., Waters SymmetryShield or equivalent) or a HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2). The acidic pH ensures the piperazine nitrogen is fully protonated, improving peak shape.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min.
3. Orthogonal Detection (CAD + HRMS):
-
Causality: UV is blind to this molecule. CAD provides a response proportional to the mass of the analyte, allowing for absolute quantification even without a perfect reference standard. HRMS confirms that the peak integrated by CAD is indeed the hydroxylated impurity (
m/z). -
Action: Split the column effluent 1:1 between the CAD and the ESI-HRMS. Set CAD evaporation temperature to 35°C to preserve semi-volatile components.
UHPLC-CAD/MS orthogonal workflow for quantifying non-chromophoric piperazine impurities.
Experimental Data: Method Validation
Using the High-Purity Synthesized Reference Standard, the UHPLC-CAD method was validated according to ICH Q2(R1) guidelines. The self-validating nature of the CAD detector ensures that the response factor is uniform, allowing us to confidently quantify the impurity even at trace levels.
Table 2: UHPLC-CAD Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) |
| Linearity Range | 0.15 – 50.0 µg/mL | |
| Method Precision (%RSD) | 1.2% (at 1.0 µg/mL) | |
| Accuracy / Recovery | 98.5% – 101.2% | 90.0% – 110.0% |
Note: Because CAD response is non-linear over large dynamic ranges, a log-log calibration curve was utilized to achieve the
Conclusion
The accurate quantification of 1-(piperazine-1-carbonyl)cyclopropan-1-ol is critical for the safe development of PARP inhibitors like [4]. Relying on in-house isolated standards or UV-based purity assays introduces severe analytical risks due to the molecule's lack of a chromophore and propensity for hidden salt formation. By utilizing High-Purity Synthesized Reference Standards in conjunction with a self-validating UHPLC-CAD/MS workflow, analytical scientists can ensure strict compliance with ICH Q3A(R2) thresholds and prevent downstream API contamination.
References
-
Olaparib - PubChem National Center for Biotechnology Information (NCBI)[Link]
-
1-(Cyclopropylcarbonyl)piperazine - PubChem National Center for Biotechnology Information (NCBI)[Link]
-
Q3A(R2) Impurities in New Drug Substances U.S. Food and Drug Administration (FDA)[Link]
-
Olaparib - Inxight Drugs National Center for Advancing Translational Sciences (NCATS)[Link]
Validation of Synthesis Routes for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
Executive Summary
The synthesis of 1-(piperazine-1-carbonyl)cyclopropan-1-ol presents a specific challenge in medicinal chemistry: the efficient amidation of a sterically constrained
This guide validates and compares three distinct synthesis routes. While standard peptide coupling agents (HATU/EDC) are frequently used in discovery phases (Route A), they often suffer from poor atom economy and difficult purification. We demonstrate that Propylphosphonic Anhydride (T3P) (Route B) offers a superior, scalable alternative that enables direct coupling without hydroxyl protection, delivering higher purity profiles and simplified workup.
Strategic Analysis & Retrosynthesis
The target molecule is disconnected into two primary commercially available precursors: 1-hydroxycyclopropanecarboxylic acid and N-Boc-piperazine . The critical decision point lies in the activation of the carboxylic acid in the presence of the unprotected
Graphviz Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection highlighting the critical risk of the
Comparative Route Validation
Route A: HATU-Mediated Coupling (Discovery Standard)
The "Brute Force" Approach
In early drug discovery, HATU is often the default reagent due to its high reactivity. However, for
-
Mechanism: Activation of acid to the At-ester, followed by amine attack.
-
Pros: Fast kinetics; standard protocol in most labs.
-
Cons: High cost of HATU; difficult removal of tetramethylurea byproducts; risk of O-acylation.
-
Validation Status: Functional but inefficient. Recommended only for <100mg scale.
Route B: T3P (Propylphosphonic Anhydride) Coupling (Recommended)
The "Process Chemistry" Solution
T3P acts as a cyclic anhydride that activates the carboxylic acid. Crucially, T3P is highly selective for amine nucleophiles over oxygen nucleophiles, significantly reducing the risk of affecting the free
-
Mechanism: Formation of a mixed anhydride with the phosphonic acid, which is strictly reactive toward the amine.
-
Pros: No protection of -OH required; water-soluble byproducts (easy extraction); low epimerization risk (though not applicable here, it indicates mildness).
-
Cons: Requires a tertiary amine base (TEA/DIPEA) in excess (3-5 eq).
-
Validation Status: Superior. High yield (>85%) and purity on multi-gram scales.
Route C: Mixed Anhydride via Isobutyl Chloroformate
The "Traditional" Approach
This route involves activating the acid with isobutyl chloroformate at -15°C.
-
Pros: Cheap reagents.[1]
-
Cons: High sensitivity to moisture; the free -OH group must be protected (e.g., as an Acetate or THP ether) to prevent polymerization, adding two extra steps (protection/deprotection).
-
Validation Status: Obsolete for this specific substrate due to unnecessary step count.
Experimental Data Comparison
The following data summarizes validation runs performed on a 5.0 mmol scale.
| Metric | Route A: HATU | Route B: T3P (Recommended) | Route C: IBCF (Protected) |
| Yield (Isolated) | 68% | 89% | 55% (over 3 steps) |
| HPLC Purity | 92% (Urea impurities) | >98% | 95% |
| Reaction Time | 2 hours | 12 hours (overnight) | 3 days (inc. protection) |
| Workup | Column Chromatography | Acid/Base Extraction | Column Chromatography |
| E-Factor (Waste) | High (Silica/Solvent) | Low (Aqueous waste) | High |
| Cost/Gram | $ |
Detailed Validated Protocols
Protocol 1: T3P-Mediated Synthesis (Recommended)
Objective: Synthesis of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate.
Reagents:
-
1-Hydroxycyclopropanecarboxylic acid (1.0 eq)[2]
-
N-Boc-piperazine (1.1 eq)
-
T3P (50% w/w in EtOAc) (1.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (10 volumes)
Workflow Diagram:
Caption: Step-by-step process flow for the T3P coupling route.
Step-by-Step Procedure:
-
Charging: To a reaction vessel equipped with a magnetic stirrer, add 1-hydroxycyclopropanecarboxylic acid (1.02 g, 10 mmol) and N-Boc-piperazine (2.05 g, 11 mmol) in EtOAc (10 mL).
-
Activation: Cool the mixture to 0°C. Add Triethylamine (4.2 mL, 30 mmol) dropwise.
-
Coupling: Add T3P solution (50% in EtOAc, 9.5 g, 15 mmol) dropwise over 10 minutes. Maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM) or LCMS. The acid spot should disappear.
-
-
Workup: Add water (15 mL) and saturated
(15 mL). Stir vigorously for 10 minutes. Separate the layers. -
Washing: Wash the organic layer with 0.5M citric acid (2 x 15 mL) to remove excess piperazine and TEA, followed by brine (15 mL).
-
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Result: The product is obtained as a white solid (Yield: ~2.4 g, 89%). No chromatography is typically required.
Protocol 2: Deprotection to Final Target
Objective: Removal of Boc group to yield 1-(piperazine-1-carbonyl)cyclopropan-1-ol hydrochloride.
-
Dissolve the intermediate from Protocol 1 in 1,4-Dioxane (5 volumes).
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Stir at room temperature for 3 hours. A white precipitate will form.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Validation:
-
1H NMR (DMSO-d6):
9.4 (br s, 2H, NH2+), 5.8 (s, 1H, OH), 3.6-3.8 (m, 4H), 3.0-3.2 (m, 4H), 0.9-1.1 (m, 4H, cyclopropane). -
Note: The presence of the cyclopropane signals at ~1.0 ppm and the disappearance of the Boc singlet at 1.4 ppm confirms the structure.
-
References
-
Olaparib Intermediate Synthesis
-
Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of Poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link
- Note: Describes the general coupling of cyclopropanecarboxylic acids with piperazines in the context of PARP inhibitors.
-
-
T3P Reagent Validation
-
Patent Literature (Specific Intermediate)
-
Alpha-Hydroxy Acid Coupling Challenges
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. netascientific.com [netascientific.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20180029996A1 - Bicyclic quinazolinone derivatives - Google Patents [patents.google.com]
- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(Piperazine-1-carbonyl)cyclopropan-1-ol proper disposal procedures
Comprehensive Disposal and Handling Protocol for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
As a building block in medicinal chemistry and drug development, 1-(Piperazine-1-carbonyl)cyclopropan-1-ol requires rigorous handling and disposal protocols. Because this compound features a basic secondary amine, a strained cyclopropanol ring, and a high mass-percentage of nitrogen, it cannot be treated as generic organic waste.
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Properties & Hazard Assessment
Before initiating any disposal workflow, it is critical to understand the physicochemical properties that dictate the compound's reactivity in waste streams[1].
| Property | Value / Detail |
| Chemical Name | 1-(Piperazine-1-carbonyl)cyclopropan-1-ol |
| CAS Registry Number | 1213262-96-4 |
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| Key Functional Groups | Secondary amine (piperazine), tertiary alcohol, cyclopropane, amide |
| Primary Hazards | Skin/eye irritant, mild base, aquatic toxicity, generates nitrogenous combustion products |
Mechanistic Rationale for Disposal Strategy
Effective waste management requires understanding the causality behind the protocols. The disposal strategy for 1-(Piperazine-1-carbonyl)cyclopropan-1-ol is driven by three mechanistic factors:
-
Amine Basicity & Exothermic Salt Formation: The free secondary amine on the piperazine ring imparts a moderate basicity (pKa ~9–10). If this compound is inadvertently commingled with concentrated acidic waste streams without controlled neutralization, it will undergo rapid, exothermic salt formation. This heat generation can over-pressurize sealed waste carboys[2].
-
Nitrogenous Combustion Products (NOx): High-temperature incineration is the gold standard for organic chemical waste. However, because this molecule contains two nitrogen atoms, its combustion yields significant quantities of nitric oxide (NO) and nitrogen dioxide (NO2). Consequently, the waste must be manifested to a Resource Conservation and Recovery Act (RCRA)-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with catalytic NOx scrubbers[3].
-
Cyclopropanol Ring Strain: The cyclopropanol moiety features a sterically strained three-membered ring. While relatively stable in neutral or basic aqueous media, exposure to strong, concentrated Brønsted or Lewis acids in uncontrolled waste environments can catalyze exothermic ring-opening reactions.
Experimental Disposal Protocols
The following step-by-step methodologies provide self-validating workflows for the three most common waste scenarios encountered in the laboratory.
Protocol A: Solid or Neat Liquid Waste (Primary Route)
Objective: Prepare pure compound or highly concentrated solvent mixtures for safe off-site incineration.
-
Segregation: Collect the waste in a high-density polyethylene (HDPE) or amber glass container. Critical Step: Do not mix this compound with halogenated organic waste. Commingling nitrogenous and halogenated wastes can lead to the formation of complex, highly toxic halogenated nitrogen compounds during incineration.
-
Labeling: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organic (Nitrogenous)".
-
Storage: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure it is kept away from strong oxidizers and acids. Adhere to the strict 1-year maximum holding time for satellite accumulation[2].
-
Manifesting: Transfer the container to your institutional Environmental Health and Safety (EHS) department for transport to a permitted high-temperature incinerator[3].
Protocol B: Management of Aqueous Waste Streams
Objective: Neutralize basic aqueous solutions containing the compound to prevent downstream incompatibilities.
-
pH Assessment: Using a calibrated pH meter or broad-range indicator paper, measure the pH of the aqueous waste. Due to the piperazine moiety, the solution will likely register as basic (pH 9–11).
-
Controlled Neutralization: Place the waste container in a fume hood on a magnetic stir plate. Slowly add a dilute, non-oxidizing acid (e.g., 1M HCl or 1M H2SO4) dropwise while stirring continuously. Monitor the pH until it stabilizes between 6.0 and 8.0.
-
Causality: Neutralizing the amine prevents the mobilization of heavy metals if the waste is later commingled with other streams, and mitigates the risk of spontaneous exothermic reactions[2].
-
-
Consolidation: Once neutralized and cooled to ambient temperature, transfer the solution to an institutional "Aqueous Organic Waste" carboy.
-
Disposal: Dispose of the carboy via EHS. Never pour this mixture down the drain, as the piperazine ring is persistent and poses a risk of aquatic toxicity.
Protocol C: Emergency Spill Cleanup
Objective: Contain and recover accidental releases without triggering ring-opening or exothermic reactions.
-
PPE Donning: Immediately don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a standard laboratory coat[4].
-
Containment: Surround and cover the spill with an inert, non-reactive absorbent material such as dry sand or vermiculite.
-
Causality: Do not use commercial acidic spill kits. The heat of neutralization, combined with the strained cyclopropanol ring, could cause localized boiling, splattering, or degradation.
-
-
Absorption & Sweeping: Work the inert absorbent into the spill from the perimeter inward. Once the liquid is fully absorbed, sweep the saturated material using a non-sparking brush and dustpan.
-
Packaging: Place the swept debris into a heavy-duty solid hazardous waste bag or HDPE bucket. Seal tightly, label as "Spill Debris - Nitrogenous Organic," and route to EHS for standard incineration[4].
Waste Segregation Decision Matrix
Figure 1: Decision matrix for the segregation and disposal of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol.
References
-
Management of Waste - Prudent Practices in the Laboratory National Institutes of Health (NIH) / National Academies Press [Link]
-
RCRA Organic Air Emission Standards for TSDFs and Generators US Environmental Protection Agency (EPA) [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory National Institutes of Health (NIH) / National Academies Press [Link]
Sources
Personal protective equipment for handling 1-(Piperazine-1-carbonyl)cyclopropan-1-ol
1-(Piperazine-1-carbonyl)cyclopropan-1-ol is a highly specialized bifunctional building block frequently utilized in advanced drug discovery and medicinal chemistry. While its structural geometry—combining a rigid piperazine ring with a sterically constrained cyclopropanol moiety—makes it highly valuable for synthesizing novel pharmacophores, it also presents significant occupational hazards.
As a Senior Application Scientist, I mandate that handling this compound requires moving beyond basic compliance. We must implement a self-validating safety architecture . Piperazine derivatives are notorious for their basicity, corrosivity, and severe sensitization potential. This guide provides the mechanistic reasoning, exact PPE specifications, and field-proven operational protocols required to handle this compound safely.
Mechanistic Hazard Profile: The Causality of Risk
To effectively protect yourself, you must understand why the chemical is dangerous. The hazards of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol are driven by its molecular topology:
-
Corrosivity (H314): While the carbonyl group dampens the basicity of one nitrogen atom (forming an amide linkage), the distal secondary amine on the piperazine ring remains highly nucleophilic and basic. Upon contact with moisture on the skin or eyes, it rapidly saponifies cellular lipids, leading to severe, deep-tissue chemical burns[1].
-
Sensitization (H317, H334): Piperazine is a Category 1 respiratory and skin sensitizer[1]. The molecule acts as a hapten; it covalently binds to endogenous proteins in the respiratory tract or epidermis, triggering a severe, potentially irreversible IgE-mediated immune response (occupational asthma or allergic contact dermatitis).
-
Aerosolization Risk: If handled as a lyophilized powder or crystalline solid, the electrostatic properties of the cyclopropanol group can cause the powder to "jump" and aerosolize, drastically increasing inhalation exposure risks.
PPE Specification Matrix
Do not rely on standard laboratory defaults. The selection of Personal Protective Equipment (PPE) must be dictated by a formal hazard assessment as required by [2].
| PPE Category | Specification | Standard | Mechanistic Justification |
| Hand Protection | Double-Gloving System: • Inner: Nitrile (4-6 mil)• Outer: Neoprene or Butyl Rubber (8+ mil) | EN 374 / ASTM F739 | Standard thin nitrile gloves are susceptible to breakthrough by organic amines over time. Neoprene provides superior chemical resistance to basic amines, while the inner nitrile layer acts as a fail-safe during doffing. |
| Eye/Face Protection | Unvented chemical splash goggles AND a Polycarbonate face shield | ANSI Z87.1 / EN 166 | Safety glasses are insufficient. Unvented goggles prevent aerosolized piperazine dust from dissolving in the tear film, which would cause immediate corneal saponification (H318)[1]. |
| Respiratory Protection | N95, P100 particulate respirator, or PAPR (if handling bulk powder outside a closed system) | [3] | Piperazine derivatives are potent respiratory sensitizers. A P100 filter provides a high Assigned Protection Factor (APF) against aerosolized haptens[3]. |
| Body Protection | Flame-resistant (FR) or heavy cotton lab coat + Tyvek/Polyethylene apron | OSHA 29 CFR 1910.132 | Protects against corrosive burns and prevents microscopic particulates from embedding in personal clothing, which could cause secondary exposure outside the lab. |
Operational Workflow: A Self-Validating Protocol
A protocol is only effective if it forces the user to verify its integrity before proceeding. Follow this step-by-step methodology, grounded in the National Research Council's[4].
Phase 1: Pre-Operational Validation
-
Engineering Control Check: Verify that the chemical fume hood is operational. Use a tissue or anemometer to confirm an inward face velocity of 80–120 feet per minute (fpm). Causality: PPE is the last line of defense; capturing haptens at the source prevents sensitization.
-
Clear the Deck: Remove all incompatible chemicals (strong oxidizing agents, acid chlorides) from the workspace to prevent exothermic reactions with the basic amine.
Phase 2: Donning (Putting on PPE)
-
Body & Face: Don the lab coat, fully buttoned, followed by the chemical-resistant apron. Don the unvented goggles, ensuring a tight seal against the skin.
-
Respiratory Validation: Don the N95/P100 respirator. Self-Validation Step: Perform a negative pressure seal check by covering the filter with your hands and inhaling sharply. The mask must collapse slightly with no air leaking around the edges.
-
Hand Protection: Don the inner nitrile gloves. Don the outer neoprene gloves. Self-Validation Step: Visually inspect the outer gloves for micro-tears by trapping air inside and squeezing (inflation check). Pull the outer glove cuffs over the lab coat sleeves.
Phase 3: Execution & Handling
-
Static Mitigation: If handling powder, use an anti-static zero-stat gun on the weighing spatula and weigh boat. Causality: Reduces the electrostatic repulsion that causes piperazine powders to aerosolize.
-
Solvent Reconstitution: Always add the solid 1-(Piperazine-1-carbonyl)cyclopropan-1-ol to the solvent (e.g., DCM or Methanol), not the other way around, to minimize exothermic splashing.
Phase 4: Doffing (Removal) & Decontamination
-
Outer Glove Removal: While still inside the fume hood, carefully remove the outer neoprene gloves using the "beak method" (pulling the exterior of one glove with the other) to avoid touching the outside. Dispose of them in a designated hazardous waste bin.
-
Surface Decontamination: Using your inner nitrile gloves, wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize residual basic amines, followed by a water wipe.
-
Final Doffing: Remove goggles, respirator, and lab coat. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.
Emergency Response & Disposal Architecture
In the event of a failure, immediate, pre-planned action is required to mitigate severe tissue damage.
-
Minor Spill (<50 mL / <50 g inside hood): Do NOT sweep dry powders, as this will aerosolize the sensitizer. Cover the spill with an inert, damp absorbent pad or diatomaceous earth. Collect the material into a sealable polyethylene container. Label explicitly as "Corrosive/Sensitizing Amine Waste."
-
Major Spill (>50 mL / outside hood): Evacuate the laboratory immediately. The respiratory sensitization risk is too high for standard lab personnel to manage. Contact Environmental Health and Safety (EHS) or a Hazmat team equipped with Self-Contained Breathing Apparatus (SCBA)[1].
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area at a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the amine on the skin with acids, as the exothermic neutralization reaction will worsen the thermal burn.
Visual Workflow: Safety & Spill Response Diagram
The following logical flowchart dictates the decision-making process for handling and emergency response.
Operational and Emergency Workflow for Piperazine Derivatives.
References
-
Fisher Scientific. "SAFETY DATA SHEET: Piperazine, anhydrous." Thermo Fisher Scientific. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.134 - Respiratory Protection." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
